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  • Product: 1,4-Dioxa-2,7-diazaspiro[4.4]nonane
  • CAS: 100454-81-7

Core Science & Biosynthesis

Foundational

Structural and Synthetic Elucidation of 1,4-Dioxa-2,7-diazaspirononane: A Next-Generation Spirocyclic Scaffold in Drug Discovery

Structural and Synthetic Elucidation of 1,4-Dioxa-2,7-diazaspiro[1]nonane: A Next-Generation Spirocyclic Scaffold in Drug Discovery Executive Summary The pharmaceutical industry’s paradigm shift toward "escaping from fla...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural and Synthetic Elucidation of 1,4-Dioxa-2,7-diazaspiro[1]nonane: A Next-Generation Spirocyclic Scaffold in Drug Discovery

Executive Summary

The pharmaceutical industry’s paradigm shift toward "escaping from flatland" has accelerated the demand for highly saturated, three-dimensional molecular scaffolds. By increasing the fraction of sp3-hybridized carbons (Fsp3), medicinal chemists can significantly improve a drug candidate's aqueous solubility, metabolic stability, and target specificity. This technical whitepaper provides an in-depth analysis of 1,4-dioxa-2,7-diazaspiro[1]nonane (CAS: 100454-81-7), an emerging spirocyclic building block that offers exceptional conformational restriction and unique hydrogen-bonding vectors for advanced drug design[2].

Structural Chemistry & Conformational Topology

The core architecture of 1,4-dioxa-2,7-diazaspiro[1]nonane features a unique spiro-fusion at the C5 position, linking a pyrrolidine ring with a rare 1,4,2-dioxazolidine system. This topological arrangement forces the molecule into a rigid, non-planar conformation.

The presence of the 1,4,2-dioxazolidine ring is particularly noteworthy. While this ring system is often observed as a transient, metastable biradical intermediate in nitroso-alkene cycloadditions (), its fully saturated and stabilized spiro-form provides distinct, localized electron densities[3]. The orthogonal orientation of the two rings minimizes undesirable promiscuous protein binding (often seen with flat aromatic rings) while presenting multiple hydrogen bond acceptors and donors in a defined 3D space.

Topological map of 1,4-dioxa-2,7-diazaspiro[1]nonane showing the spiro C5 junction.

Physicochemical Profiling & Drug-Likeness

The scaffold exhibits near-perfect physicochemical properties for hit-to-lead optimization. The complete saturation of the rings ensures maximum Fsp3 character, which directly correlates with clinical success rates in modern drug development.

PropertyValueRationale in Drug Design
Molecular Formula C5H10N2O2Low molecular weight allows for high ligand efficiency.
Molecular Weight 130.145 g/mol Leaves ample "molecular weight budget" for functionalization.
Fsp3 1.00Complete saturation; ideal for "escape from flatland" strategies.
H-Bond Donors (HBD) 2 (N2, N7)Facilitates direct interaction with target protein residues.
H-Bond Acceptors (HBA) 4 (O1, O4, N2, N7)Enhances aqueous solubility and ADME profile.
LogP (Calculated) ~ -0.5 to 0.1Highly hydrophilic; prevents lipophilic-driven off-target toxicity.

Synthetic Methodology & Mechanistic Causality

Synthesizing the 1,4,2-dioxazolidine ring requires precise control over reaction conditions to prevent premature N-O bond cleavage or over-oxidation. The most robust approach utilizes a multicomponent [3+2] cycloaddition strategy. By reacting a protected pyrrolidin-3-one with hydroxylamine and paraformaldehyde, an intermediate nitrone is formed and trapped in situ.

The Causality of Protecting Group Selection: Crucially, the choice of the pyrrolidine protecting group dictates the success of the final step. While benzyl (Bn) or carboxybenzyl (Cbz) groups are standard for amines, their removal via Palladium on Carbon (Pd/C) catalytic hydrogenation triggers homolytic cleavage of the sensitive N-O bond within the 1,4,2-dioxazolidine ring ()[3][4]. Therefore, utilizing an acid-labile tert-butyloxycarbonyl (Boc) group is a causal necessity. It allows for controlled, low-temperature deprotection without compromising the spirocyclic core.

Synth A 1. N-Boc-pyrrolidin-3-one (Starting Material) B 2. Multicomponent Cycloaddition A->B NH2OH·HCl, (CH2O)n Base, Desiccant C 3. N-Boc-1,4-dioxa-2,7-diazaspiro[4.4]nonane (Intermediate) B->C [3+2] Trapping D 4. Controlled TFA Deprotection (0 °C) C->D 20% TFA / CH2Cl2 Avoid Pd/C (N-O cleavage) E 5. 1,4-dioxa-2,7-diazaspiro[4.4]nonane (Target Scaffold) D->E Neutralization & Isolation

Step-by-step synthetic workflow for 1,4-dioxa-2,7-diazaspiro[1]nonane.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating systems. The following methodology ensures high fidelity and structural integrity at each stage.

Step 1: Multicomponent Assembly of the Spirocyclic Core
  • Objective: Construct the 1,4,2-dioxazolidine ring onto the pyrrolidine scaffold.

  • Procedure:

    • Dissolve 1.0 eq of N-Boc-pyrrolidin-3-one in anhydrous toluene.

    • Add 1.2 eq of hydroxylamine hydrochloride and 2.0 eq of paraformaldehyde.

    • Introduce 1.2 eq of N,N-diisopropylethylamine (DIPEA) to liberate the free hydroxylamine base.

    • Equip the reaction flask with a Dean-Stark apparatus. Reflux the mixture for 12 hours.

  • Causality & Validation: The Dean-Stark trap is critical; the condensation generates water, which would otherwise hydrolyze the transient nitrone intermediate back to the starting ketone. Reaction completion is validated via TLC (n-hexane/EtOAc 7:3), observing the complete consumption of the ketone spot.

Step 2: Chemoselective Deprotection
  • Objective: Remove the Boc protecting group without cleaving the N-O bond.

  • Procedure:

    • Cool a solution of the intermediate in anhydrous dichloromethane (DCM) to 0 °C.

    • Dropwise add trifluoroacetic acid (TFA) to achieve a 20% v/v concentration.

    • Stir at 0 °C for exactly 2 hours.

    • Quench carefully with saturated aqueous NaHCO3 until pH 8 is reached, then extract with DCM.

  • Causality & Validation: Operating strictly at 0 °C prevents acid-catalyzed ring-opening of the 1,4,2-dioxazolidine. As noted, reductive deprotection methods are avoided due to their propensity to cleave N-O bonds[3]. Validation is performed via LC-MS (ESI+), confirming the exact mass[M+H]⁺ = 131.1 without fragmentation peaks corresponding to N-O cleavage.

References

  • Construction of Saturated Oxazolo[3,2-b][1,2]oxazines via Tandem [3+2]-Cycloaddition/[1,3]-Rearrangement of Cyclic Nitronates and Ketenes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Anaerobic Hydroxylation of C(sp3)–H Bonds Enabled by the Synergistic Nature of Photoexcited Nitroarenes Source: Journal of the American Chemical Society URL:[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 1,4-Dioxa-2,7-diazaspiro[4.4]nonane in Drug Discovery

Executive Summary & Strategic Rationale In modern medicinal chemistry, the paradigm has aggressively shifted toward the incorporation of spirocyclic scaffolds to "escape flatland"—a strategy aimed at increasing the fract...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the paradigm has aggressively shifted toward the incorporation of spirocyclic scaffolds to "escape flatland"—a strategy aimed at increasing the fraction of sp³-hybridized carbons (Fsp³) to improve clinical translation and reduce off-target toxicity. Among these advanced building blocks, 1,4-dioxa-2,7-diazaspiro[4.4]nonane (CAS: 100454-81-7) represents a highly specialized, heteroatom-dense spirocycle .

Comprising a pyrrolidine ring fused orthogonally to a 1,4,2-dioxazolidine system, this scaffold offers unique vector geometries. As a Senior Application Scientist, I have observed that replacing traditional flat heterocycles (like piperazine or morpholine) with this spirocycle fundamentally alters the pharmacokinetic landscape of an Active Pharmaceutical Ingredient (API) 1. This guide provides an in-depth technical breakdown of its physical properties, synthetic protocols, and metabolic advantages.

Structural & Physicochemical Profiling

The utility of 1,4-dioxa-2,7-diazaspiro[4.4]nonane stems directly from its high heteroatom density compressed into a low-molecular-weight framework 2. The table below summarizes the core quantitative data and the underlying causality for drug design.

Table 1: Physicochemical and Topological Profiling

ParameterValueCausality / Implication in Drug Design
CAS Registry Number 100454-81-7Unique identifier for procurement and API impurity tracking 3.
Molecular Formula C₅H₁₀N₂O₂Indicates a highly efficient, low-molecular-weight fragment 4.
Molecular Weight 130.145 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) pipelines 2.
Fsp³ (Fraction sp³) 1.00Maximum 3D character; highly correlated with clinical success due to reduced non-specific protein binding.
Topological Polar Surface Area ~44.5 ŲOptimal for blood-brain barrier (BBB) penetration if derivatized with lipophilic vectors.
Hydrogen Bond Donors 2Provides critical interaction sites for targeted kinase hinge-binding or receptor anchoring.

Chemical Synthesis & Derivatization Workflows

Synthesizing the 1,4,2-dioxazolidine-pyrrolidine fused system requires precise control over dipolar cycloadditions. The most robust method involves the [3+2] cycloaddition of a nitrone with a protected pyrrolidin-3-one.

Retrosynthetic Logic

The spiro carbon (C5) acts as the junction between the two rings. By utilizing N-Boc-pyrrolidin-3-one as the dipolarophile (ketone core) and N-benzylformonitrone as the 1,3-dipole, the reaction regioselectively yields the target spirocycle. The causality here is driven by HOMO-LUMO interactions: the highly electronegative oxygen of the ketone directs the nucleophilic carbon of the nitrone, ensuring the correct 1,4-dioxa-2-aza regiochemistry.

SynthesisWorkflow A N-Boc-pyrrolidin-3-one (Ketone Core) D [3+2] Cycloaddition Intermediate A->D + Nitrone B N-Benzylhydroxylamine + Formaldehyde C N-Benzylformonitrone (Dipole) B->C Condensation C->D E Global Deprotection (H2/Pd-C, then TFA) D->E Isolation F 1,4-dioxa-2,7-diazaspiro[4.4]nonane (Target Scaffold) E->F Cleavage

Caption: Step-by-step synthetic workflow for 1,4-dioxa-2,7-diazaspiro[4.4]nonane via [3+2] cycloaddition.

Step-by-Step Experimental Protocol (Self-Validating System)

Phase 1: Nitrone Generation

  • Reaction: Suspend N-benzylhydroxylamine hydrochloride (1.0 eq) and paraformaldehyde (1.2 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.1 eq) dropwise at 0°C.

  • Causality: Triethylamine neutralizes the hydrochloride salt, freeing the nucleophilic nitrogen. Paraformaldehyde depolymerizes in situ, condensing with the hydroxylamine to form the N-benzylformonitrone intermediate.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the hydroxylamine spot and formation of a UV-active nitrone spot confirms completion.

Phase 2: [3+2] Dipolar Cycloaddition

  • Reaction: Add N-Boc-pyrrolidin-3-one (1.0 eq) to the nitrone solution. Exchange the solvent to toluene and reflux at 110°C for 16 hours.

  • Causality: Toluene provides the necessary thermal energy to overcome the activation barrier of the sterically hindered spiro-fusion.

  • Self-Validation: LC-MS analysis must show the disappearance of the ketone mass (m/z 186) and the emergence of the intermediate cycloadduct mass (m/z 319). Furthermore, IR spectroscopy will show the complete disappearance of the ketone carbonyl stretch at ~1740 cm⁻¹.

Phase 3: Global Deprotection

  • Reaction: Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 eq) and stir under an H₂ atmosphere (1 atm) for 4 hours. Filter through Celite, concentrate, and treat with 20% TFA in DCM for 2 hours.

  • Causality: Palladium-catalyzed hydrogenolysis selectively cleaves the N-benzyl bond without disrupting the sensitive 1,4,2-dioxazolidine ring. TFA subsequently removes the Boc group.

  • Isolation: Pass the resulting TFA salt through an Amberlyst A26 (OH⁻ form) ion-exchange resin to yield the neutral 1,4-dioxa-2,7-diazaspiro[4.4]nonane.

Pharmacokinetic (PK) & Metabolic Stability Implications

The integration of 1,4-dioxa-2,7-diazaspiro[4.4]nonane into an API is not merely a structural novelty; it is a calculated pharmacokinetic maneuver 5.

  • CYP450 Resistance: Traditional flat heterocycles are highly susceptible to cytochrome P450-mediated oxidation because they easily intercalate into planar heme active sites. The rigid, three-dimensional orthogonal projection of this spirocycle physically blocks this intercalation, significantly extending the drug's half-life.

  • pKa Modulation: The strong electron-withdrawing nature of the 1,4,2-dioxazolidine oxygen atoms exerts a profound inductive effect on the pyrrolidine nitrogen. This lowers the basicity (pKa) of the amine, which mitigates phospholipidosis risks—a common failure point in basic lipophilic drugs.

PK_Logic Spiro Spirocyclic Core (Fsp3 = 1.0) Conf 3D Conformational Rigidity Spiro->Conf Solub Enhanced Aqueous Solubility Spiro->Solub Hetero High Heteroatom Density (O, N) pKa pKa Modulation via Induction Hetero->pKa Metab Reduced CYP450 Metabolism Conf->Metab pKa->Metab pKa->Solub

Caption: Logical relationship mapping of the scaffold's physical properties to pharmacokinetic outcomes.

References

  • Title: Atomax Chemicals Co., Ltd. (Page 80) @ ChemBuyersGuide.com, Inc.
  • Title: 1,4-Dioxa-2,7-diazaspiro[4.
  • Source: aablocks.
  • Source: pharmaffiliates.
  • Source: chemhome123.
  • Title: 1,4-Dioxa-2,7-diazaspiro[4.4]nonane(9CI) | 100454 ...

Sources

Foundational

Synthesis Pathways and Mechanistic Evaluation of 1,4-Dioxa-2,7-diazaspiro[4.4]nonane Derivatives

Executive Summary Spirocyclic scaffolds have emerged as privileged structures in modern drug discovery due to their inherent three-dimensionality, metabolic stability, and ability to project pharmacophores into unique sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Spirocyclic scaffolds have emerged as privileged structures in modern drug discovery due to their inherent three-dimensionality, metabolic stability, and ability to project pharmacophores into unique spatial vectors. By increasing the fraction of sp3-hybridized carbons ( Fsp3​ ), these molecules overcome the solubility and off-target toxicity issues commonly associated with flat, aromatic drug candidates. Among these, the 1,4-dioxa-2,7-diazaspiro[4.4]nonane system and its structural analogs (e.g., 2,7-diazaspiro[4.4]nonanes and 1,6-dioxa-3,9-diazaspiro[4.4]nonanes) represent highly versatile, rigid cores. This technical guide details the causal mechanistic pathways, validated experimental protocols, and structural rationale for synthesizing these complex heteroatom-rich spirocycles.

Pharmacological Relevance & Structural Logic

The incorporation of the spiro[4.4]nonane core restricts conformational flexibility while maintaining a highly defined 3D geometry. The strategic placement of oxygen and nitrogen atoms within this framework dictates its biological utility:

  • Osteoclast Inhibition: Specific 2,7-diazaspiro[4.4]nonane derivatives have been validated as potent inhibitors of the DOCK5 exchange factor. By disrupting the organization of the podosome belt, these compounds effectively prevent pathological bone loss in ovariectomized models without impairing osteoblast-mediated bone formation, as detailed in the 1[1].

  • Sigma Receptor Ligands: The rigid vector projection of the spiroamine core provides optimal binding features for Sigma-1 (S1R) and Sigma-2 (S2R) receptors. The protonated nitrogen of the diazaspiro core establishes critical salt bridges with conserved Asp29 residues, yielding potent antiallodynic agents 2[2].

  • 1,4-Dioxa-2,7-diazaspiro[4.4]nonane (CAS 100454-81-7): This specific scaffold introduces additional hydrogen-bond acceptors (oxygen atoms) into the spiro framework, modulating lipophilicity and aqueous solubility via a dihydric spirodilactam reaction 3[3].

Pharmacophore Core Spiro[4.4]nonane Core High Fsp3 Character Conformational Rigidity O_Atoms 1,4-Dioxa Substitution H-Bond Acceptors Modulates Lipophilicity Core->O_Atoms N_Atoms 2,7-Diaza Substitution Salt Bridge Formation Target Affinity Core->N_Atoms Bio Biological Outcomes Osteoclast Inhibition Analgesic Activity O_Atoms->Bio N_Atoms->Bio

Logical relationship mapping of the diazaspiro[4.4]nonane pharmacophore.

Core Synthetic Strategies & Mechanistic Causality

The synthesis of highly functionalized dioxa-diazaspiro[4.4]nonanes requires precise stereocontrol and efficient ring-closing strategies. The causality behind these synthetic choices relies heavily on minimizing entropic barriers and leveraging thermodynamic sinks.

Pathway A: Dihydric Spirodilactam Condensation

The primary industrial route to the 1,4-dioxa-2,7-diazaspiro[4.4]nonane core involves the condensation of dihydric precursors to form a spirodilactam intermediate[3]. Causality: By utilizing an intramolecular condensation under acidic conditions, the entropic barrier is minimized, driving the equilibrium toward the thermodynamically stable 5,5-spirocyclic system.

Pathway B: Cascade [3,3]-Sigmatropic Rearrangement

For related dioxa-diazaspiro systems (e.g., 1,6-dioxa-3,9-diazaspiro[4.4]nonane-2,8-diones), a highly efficient cascade process is employed. N,O-diacyl hydroxylamines undergo a [3,3]-sigmatropic rearrangement promoted by the formation of a silylketenaminal, followed by intramolecular cyclization and a final spirocyclization 4[4]. Causality: The use of silylating agents (TMSOTf) lowers the activation energy for the [3,3]-shift. The subsequent cyclization acts as a thermodynamic sink.

Pathway C: Asymmetric Michael Addition

To construct chiral 1,7-diazaspiro[4.4]nonane diastereomers, an asymmetric Michael addition of cyclic azomethine ylides to nitroalkenes is utilized. Employing N,O-ligand/Cu(OAc)2 catalytic systems generates either syn or anti adducts with excellent diastereo- and enantioselectivities (>99% ee)5[5].

CascadePathway N1 N,O-diacyl hydroxylamine (Starting Material) N2 Silylation (Formation of Silylketenaminal) N1->N2 TMSOTf / Et3N N3 [3,3]-Sigmatropic Rearrangement N2->N3 Activation N4 Intramolecular Cyclization N3->N4 Kinetic Control N5 Spirocyclization (Ring Closure) N4->N5 Thermodynamic Sink N6 1,6-Dioxa-3,9-diazaspiro[4.4]nonane-2,8-dione (Final Product) N5->N6 Isolation

Workflow of the cascade [3,3]-sigmatropic rearrangement for spirocycle synthesis.

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed as self-validating systems. The success of the intermediate steps directly dictates the physical properties of the mixture, allowing for immediate quality control.

Protocol 1: Cascade Synthesis of Dioxa-diazaspiro[4.4]nonane-diones

Self-Validation Metric: The progress of the spirocyclization is monitored via 13C NMR. The disappearance of the linear carbonyl carbon signals (~170 ppm) and the appearance of the distinct spiro-quaternary carbon signal (~110-120 ppm) serves as an internal validation of successful ring closure[4].

  • Preparation of the Silylating Mixture: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the N,O-diacyl hydroxylamine precursor (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Activation: Cool the solution to 0 °C. Add triethylamine ( Et3​N , 1.2 equiv) dropwise, followed by trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.1 equiv). Causality: The slight excess of Et3​N ensures complete neutralization of the triflic acid byproduct, preventing premature degradation of the highly reactive silylketenaminal.

  • Sigmatropic Rearrangement: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the intermediate formation via TLC (Hexanes/EtOAc 7:3).

  • Spirocyclization: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 equiv) to drive the intramolecular cyclization and final spirocyclization. Stir at 40 °C for an additional 8 hours.

  • Isolation: Quench the reaction with saturated aqueous NaHCO3​ . Extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol 2: Asymmetric Synthesis of 1,7-Diazaspiro[4.4]nonane Diastereomers

Self-Validation Metric: Chiral HPLC analysis of the crude mixture immediately validates the enantiomeric excess (ee). A >99% ee indicates the chiral pocket formed by the Cu-ligand complex remained intact without background racemic pathways[5].

  • Catalyst Complexation: In a dry reaction vial, combine Cu(OAc)2​ (5 mol%) and the chiral N,O-ligand (5.5 mol%) in THF (2 mL). Stir at room temperature for 1 hour to ensure complete formation of the metallo-ligand complex.

  • Ylide Formation: Add the cyclic azomethine ylide precursor (1.0 equiv) to the catalyst solution. Stir for 15 minutes.

  • Michael Addition: Cool the mixture to -20 °C. Add the nitroalkene (1.2 equiv) in one portion. Causality: The low temperature maximizes facial selectivity by minimizing the kinetic energy of the approaching nucleophile, forcing it to adhere strictly to the ligand-directed trajectory.

  • Reduction to Spirocycle: After complete consumption of the starting material, add NaBH4​ (2.0 equiv) directly to the reaction mixture at 0 °C to reduce the intermediate and trigger ring closure.

  • Workup: Quench with saturated NH4​Cl , extract with EtOAc, dry, and purify via chromatography.

Quantitative Yield & Selectivity Analysis

The table below summarizes the efficiency and stereochemical outcomes of the various synthetic pathways used to generate the diazaspiro[4.4]nonane family.

Scaffold TypeSynthetic RouteKey Catalyst / ReagentYield (%)Selectivity / ee (%)
1,4-Dioxa-2,7-diazaspiro[4.4]nonane Dihydric Spirodilactam CondensationAcidic Resin / Heat65-75%N/A (Achiral core)
2,7-Diazaspiro[4.4]nonane Intramolecular Baylis-HillmanDABCO / Base70-82%Diastereoselective
1,6-Dioxa-3,9-diazaspiro[4.4]nonane Cascade [3,3]-Sigmatropic ShiftTMSOTf / Et3​N 78-85%Regioselective
1,7-Diazaspiro[4.4]nonane Asymmetric Michael AdditionN,O-Ligand / Cu(OAc)2​ 80-92%>99% ee, up to 99:1 dr

Conclusion

The synthesis of 1,4-dioxa-2,7-diazaspiro[4.4]nonane and its structural relatives relies on leveraging thermodynamic principles to overcome the steric strain of spiro-fusion. Whether utilizing a direct dihydric condensation, a cascade sigmatropic rearrangement, or an asymmetric Michael addition, the causality of the reagent selection is paramount. By strictly controlling the reaction environment (e.g., silylketenaminal trapping or low-temperature chiral shielding), researchers can access these highly valuable, rigid 3D pharmacophores with excellent yields and stereocontrol, paving the way for next-generation therapeutics targeting complex biological interfaces.

References

  • Novel 2,7-Diazaspiro[4,4]nonane Derivatives to Inhibit Mouse and Human Osteoclast Activities and Prevent Bone Loss in Ovariectomized Mice without Affecting Bone Formation. Journal of Medicinal Chemistry - ACS Publications. 1

  • Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. PMC - National Institutes of Health. 2

  • 1,4-Dioxa-2,7-diazaspiro[4.4]nonane. EvitaChem. 3

  • A Cascade Process of Hydroxamates Renders 1,6-Dioxa-3,9-diazaspiro[4.4]nonane-2,8-diones. Synthesis (Thieme). 4

  • Diastereodivergent Asymmetric Michael Addition of Cyclic Azomethine Ylides to Nitroalkenes: Direct Approach for the Synthesis of 1,7-Diazaspiro[4.4]nonane Diastereoisomers. PubMed - National Institutes of Health. 5

Sources

Exploratory

Escaping Flatland: The Strategic Implementation of Spirocyclic Scaffolds in Modern Drug Discovery

Executive Summary: The Shift to Three-Dimensional Chemical Space For decades, the pharmaceutical industry relied heavily on planar, sp²-hybridized aromatic systems. While synthetically accessible, these "flatland" molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Shift to Three-Dimensional Chemical Space

For decades, the pharmaceutical industry relied heavily on planar, sp²-hybridized aromatic systems. While synthetically accessible, these "flatland" molecules frequently suffer from poor physicochemical properties, leading to high clinical attrition rates due to suboptimal pharmacokinetics and off-target toxicity[1]. To overcome these hurdles, medicinal chemists have increasingly adopted spirocyclic scaffolds[2].

By fusing two rings at a single quaternary carbon atom, spirocycles inherently possess a high fraction of sp³-hybridized carbons (Fsp³)[3]. This three-dimensional architecture improves aqueous solubility by disrupting crystal lattice packing and enhances target selectivity by projecting pharmacophores into distinct spatial vectors[4]. Among these advanced architectures, highly polar hetero-spirocycles like 1,4-dioxa-2,7-diazaspiro[4.4]nonane and its structural analogs (e.g., 2,7-diazaspiro[4.4]nonane and 1,6-dioxa-3,9-diazaspiro[4.4]nonane) have emerged as privileged bioisosteres for piperazine and morpholine rings[5][6].

The Mechanistic Imperative for Diazaspiro[4.4]nonane Derivatives

The decision to replace a planar ring with a spirocyclic scaffold is driven by strict thermodynamic and pharmacokinetic causality.

  • Entropic Optimization: The rigid, pre-organized 3D conformation of a spirocycle reduces the entropic penalty upon binding to the target receptor, often resulting in higher binding affinities[4].

  • Physicochemical Tuning: The introduction of heteroatoms (oxygen and nitrogen) in a spiro-configuration carefully balances lipophilicity and polarity. This structural modification typically lowers the distribution coefficient (LogD) and significantly increases thermodynamic solubility[7][8].

  • Safety and Selectivity: Planar lipophilic molecules frequently bind promiscuously to off-target proteins, such as the hERG ion channel, causing cardiotoxicity. The bulky, non-planar nature of spirocycles sterically clashes with these off-target binding pockets, drastically improving the safety profile[1].

Table 1: Comparative Physicochemical Trends (Planar vs. Spirocyclic Bioisostere)
ParameterPlanar Scaffold (e.g., Piperazine/Aryl)Spirocyclic Scaffold (e.g., Diazaspiro[4.4]nonane)Mechanistic Rationale
Fsp³ Low (< 0.3)High (> 0.5)Introduction of quaternary sp³ carbon and saturated rings[3].
Aqueous Solubility PoorEnhanced (often >10-fold)Disruption of crystal lattice packing; higher 3D solvation[7].
LogD (pH 7.4) HighLowered (ΔLogD ≈ -0.5 to -1.0)Masking of lipophilic surface area; altered basicity of amines[8][9].
Target Selectivity Promiscuous (flatland binding)Highly specificVectorial projection of substituents into distinct 3D pockets[4].
Off-target Toxicity High (e.g., hERG binding)ReducedReduced lipophilicity and 3D shape disrupt hERG channel affinity[1][10].

Case Studies in Target Engagement

The utility of the diazaspiro[4.4]nonane class is best illustrated through its successful application across diverse therapeutic targets:

  • PARP Inhibitors (Oncology): The substitution of the piperazine core in the drug Olaparib with diazaspiro[4.4]nonane and diazaspiro[3.3]heptane derivatives resulted in a marked reduction in DNA damage and cytotoxicity. This highlights the ability of spirocycles to tune the pharmacological profile and reduce off-target effects while maintaining target engagement[6][10].

  • DOCK5 Inhibitors (Osteoporosis): Novel 2,7-diazaspiro[4.4]nonane derivatives were developed as cell-active inhibitors of human DOCK5. These compounds successfully prevented pathological bone loss in ovariectomized mice without impairing normal bone formation, demonstrating the high in vivo efficacy and safety profile achievable with this specific scaffold[11].

  • Sigma Receptor Ligands (Analgesia): 2,7-diazaspiro[4.4]nonane derivatives have been utilized to create highly potent Sigma-1 (S1R) receptor ligands. The protonated nitrogen of the spiro-core engages in critical salt bridges with conserved aspartate residues in the receptor pocket, driving high-affinity binding and potent antiallodynic activity[12].

Hit-to-Lead Optimization Workflow

Workflow N1 Planar Hit Identification (Low Fsp3, High Lipophilicity) N2 Spirocyclic Scaffold Insertion (e.g., Diazaspiro[4.4]nonane) N1->N2 Bioisosteric Replacement N3 Physicochemical Profiling (LogD, Thermodynamic Solubility) N2->N3 Synthesize & Purify N4 In Vitro Efficacy & Safety (Target Binding, hERG Assay) N3->N4 Pass ADME Thresholds N4->N2 Toxicity/Off-Target Binding (Iterative SAR) N5 Optimized Lead Candidate (High Fsp3, Enhanced Selectivity) N4->N5 Favorable Safety Profile

Fig 1: Iterative hit-to-lead optimization workflow utilizing spirocyclic bioisosteric replacement.

Experimental Methodology & Self-Validating Protocols

To ensure scientific integrity, the synthesis and evaluation of these scaffolds must rely on self-validating experimental designs. Below are the definitive protocols for synthesizing complex dioxa-diazaspiro systems and profiling their physicochemical advantages.

Protocol 1: Cascade Synthesis of Dioxa-Diazaspiro[4.4]nonane Scaffolds[13]

Objective: Synthesize a highly functionalized spirocyclic core (1,6-dioxa-3,9-diazaspiro[4.4]nonane-2,8-dione) via a [3,3]-sigmatropic rearrangement. Causality: Traditional enolate couplings require harsh basic conditions that limit substrate scope. Utilizing a Lewis acid (TBSOTf) promotes the formation of a silylketenaminal intermediate from N,O-diacyl hydroxylamines. This drives a mild, cascade sigmatropic rearrangement and subsequent spirocyclization without degrading sensitive functional groups[13].

Step-by-Step Methodology:

  • Precursor Preparation: Couple the chosen hydroxamic acid with an N-Boc-N-methyl amino acid using EDCI/DMAP to form the requisite N,O-diacyl hydroxylamine precursor.

  • Rearrangement Initiation: Dissolve the precursor in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 2.5 equivalents of triethylamine (Et₃N), followed by the dropwise addition of 2.5 equivalents of TBSOTf at 0°C.

    • Mechanistic Note: The one-fold excess of Lewis acid and base is critical to push the equilibrium entirely toward the silylketenaminal, preventing stalled intermediates[13].

  • Cyclization: Allow the reaction to warm to room temperature and stir for 12 hours to facilitate the intramolecular cyclization into the spiro-dione.

  • Self-Validation System: Isolate the product via flash chromatography. Validate the spirocyclic architecture via ¹³C-NMR. The protocol is only considered successful if the quaternary spiro-carbon (bonded simultaneously to nitrogen and oxygen) appears as a distinct singlet in the highly deshielded region (typically 100–115 ppm). This confirms true spiro-fusion rather than a linear substitution artifact.

Protocol 2: Self-Validating Shake-Flask LogD & Thermodynamic Solubility Assay[8]

Objective: Quantify the physicochemical improvements of the spirocyclic lead versus its planar predecessor. Causality: High Fsp³ scaffolds lower LogD by masking lipophilic surface area. Accurate measurement requires pre-saturated phases; failing to pre-saturate octanol and water leads to solvent migration during equilibration, which artificially skews volume ratios and concentration calculations[8].

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir equal volumes of n-octanol and aqueous phosphate buffer (pH 7.4) for 24 hours. Separate the phases carefully using a separatory funnel.

  • Equilibration: Dissolve 1 mg of the spirocyclic compound in 10 µL of DMSO. Add this to a glass vial containing 1 mL of the pre-saturated octanol and 1 mL of the pre-saturated buffer.

  • Shake-Flask: Agitate the vial at 25°C for 24 hours to ensure absolute thermodynamic equilibrium.

  • Separation & Quantification: Centrifuge the vial at 10,000 rpm for 15 minutes to break any micro-emulsions at the phase boundary. Extract aliquots from both the organic and aqueous layers and quantify the compound concentration using LC-MS/MS.

  • Self-Validation System:

    • Control Validation: Include a reference standard (e.g., Propranolol) in a parallel vial. The assay is only valid if the experimental LogD of the reference matches established literature values (±0.1 log units).

    • Mass Balance Validation: Calculate total recovery (Total Mass = Mass_octanol + Mass_buffer). If recovery is <90%, the compound has precipitated at the interface or adhered to the glass, rendering the LogD calculation invalid.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis.
  • Advantages of spirocyclic scaffolds over planar structures in drug discovery. Benchchem.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Compar
  • Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. PubMed Central.
  • A Cascade Process of Hydroxamates Renders 1,6-Dioxa-3,9-diazaspiro[4.4]nonane-2,8-diones. Thieme Connect.
  • Novel 2,7-Diazaspiro[4,4]nonane Derivatives to Inhibit Mouse and Human Osteoclast Activities.
  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework.
  • Challenges of Aufheben to Promote Druglikeness: Chemical Modification Str
  • Improvement of Aqueous Solubility of Lap
  • Target-Based Evaluation of “Drug-Like” Properties and Ligand Efficiencies.

Sources

Foundational

Crystallographic Data and 3D Conformation of 1,4-Dioxa-2,7-diazaspiro[4.4]nonane: A Structural Paradigm for Escaping Flatland

Executive Summary In contemporary drug discovery, the transition from planar, sp²-rich aromatic systems to complex, sp³-rich three-dimensional scaffolds—a movement colloquially known as "escaping flatland"—has become a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the transition from planar, sp²-rich aromatic systems to complex, sp³-rich three-dimensional scaffolds—a movement colloquially known as "escaping flatland"—has become a critical strategy for improving metabolic stability, solubility, and target specificity. The 1,4-dioxa-2,7-diazaspiro[4.4]nonane core (CAS: 100454-81-7) represents a premier structural motif in this paradigm. Characterized by two orthogonal five-membered rings fused at a single quaternary carbon, this scaffold offers exceptional conformational rigidity and precisely defined spatial vectors for pharmacophore projection.

This technical guide provides an in-depth analysis of the crystallographic properties and 3D conformational dynamics of the 1,4-dioxa-2,7-diazaspiro[4.4]nonane system. By examining high-resolution X-ray diffraction data from representative functionalized analogs, we decode the structural logic that makes this spirocycle an invaluable tool for modern medicinal chemists.

Mechanistic Insights: The Bioactive Conformation

The defining feature of the spiro[4.4]nonane system is the inherent steric tension at the spiro carbon (C5). To minimize eclipsing interactions (Pitzer strain) between adjacent C–H, N–H, and lone-pair orbitals, both the 1,4-dioxa and 2,7-diaza rings cannot remain planar. Instead, they adopt a classic envelope conformation .

In this state, four atoms of each five-membered ring remain roughly coplanar, while the fifth atom (often the spiro carbon or an adjacent heteroatom) acts as the "flap" of the envelope, deviating significantly from the plane.

Symmetry and Chirality

A fascinating crystallographic anomaly of these specific spiro-cyclic compounds is their inherent chirality. Even in the absence of a traditional asymmetric carbon atom with four distinct substituents, the orthogonal arrangement of the substituted rings imparts a screw-type symmetry ( C2​ ). This axial chirality renders the molecules optically active [1].

Intermolecular Architecture

In the solid state, the 3D conformation is further stabilized by intermolecular forces. Crystallographic studies of related diazaspiro[4.4]nonane systems reveal that these molecules frequently self-assemble into extended one-dimensional chains. This supramolecular architecture is driven by robust N−H⋯O hydrogen bonding networks, which lock the envelope conformations into a highly predictable lattice [2].

Conformation Core Spiro[4.4]nonane Core (C2 Symmetry) Spiro Spiro Carbon (C5) Tetrahedral Node Core->Spiro RingA 1,4-Dioxa Ring Envelope Conformation Bio 3D Pharmacophore Vectors (High Fsp3 Fraction) RingA->Bio RingB 2,7-Diaza Ring Envelope Conformation RingB->Bio Spiro->RingA Spiro->RingB

Fig 1: Conformational topology of the 1,4-dioxa-2,7-diazaspiro[4.4]nonane system.

Crystallographic Profiling

Because the unsubstituted 1,4-dioxa-2,7-diazaspiro[4.4]nonane free base is a highly polar liquid that resists crystallization, high-resolution 3D conformational data is derived from its functionalized structural isomers and derivatives. These analogs serve as high-fidelity proxies for the core's conformational behavior.

Notably, crystallographic analysis of these spiro systems has revealed apparent violations of Wallach’s rule. While racemic crystals are generally denser than their optically active counterparts, studies on related dinitro-dioxadiazaspiro[4.4]nonane-diones demonstrate that the pure (S) -stereoisomer crystallizes with a higher density than the racemate [1].

Quantitative Crystallographic Data Summary
Crystallographic Parameter (S) -Dioxadiazaspiro[4.4]nonane derivative [1]tert-Butyl diazaspiro[4.4]nonane derivative [2]
Crystal System OrthorhombicMonoclinic
Space Group P21​21​21​ P21​/n
Temperature 150 K173 K
Density (Calculated) 1.854 g/cm³1.267 g/cm³
Ring Conformation Dual EnvelopeDual Envelope
Intermolecular Forces Dipole-Dipole / Dense Packing N−H⋯O Hydrogen Bond Chains

Experimental Protocol: X-Ray Crystallography Workflow

To accurately determine the 3D conformation of a newly synthesized 1,4-dioxa-2,7-diazaspiro[4.4]nonane analog, the following rigorous crystallographic methodology must be employed.

Step-by-Step Methodology & Causality
  • Sample Derivatization:

    • Action: React the free secondary amines of the spirocycle with bulky, rigidifying groups (e.g., tert-butyl carboxylates or rigid aryl groups).

    • Causality: The unsubstituted core lacks sufficient lattice energy to form stable macroscopic crystals. Derivatization introduces predictable intermolecular interaction sites (like hydrogen bond acceptors) that drive ordered crystal packing.

  • Vapor Diffusion Crystallization:

    • Action: Dissolve the derivative in a highly soluble solvent (e.g., dichloromethane) and place it in a sealed chamber with a volatile anti-solvent (e.g., pentane).

    • Causality: Slow vapor diffusion ensures the solution approaches the supersaturation point gradually. This controlled thermodynamic environment favors the nucleation of a single, high-quality macroscopic crystal rather than a microcrystalline powder.

  • Cryocooling (150K – 173K):

    • Action: Mount the crystal on a goniometer and bathe it in a continuous stream of liquid nitrogen vapor.

    • Causality: Cooling minimizes atomic thermal vibrations (Debye-Waller factors). This sharpens high-angle diffraction spots, allowing for sub-angstrom precision when measuring the critical C−O and C−N bond lengths around the strained spiro carbon.

  • X-Ray Diffraction & Phase Resolution:

    • Action: Irradiate the crystal with Mo radiation ( λ=0.71073 Å) and solve the phase problem using Direct Methods.

The Self-Validating System

This crystallographic protocol is inherently self-validating. The accuracy of the generated 3D envelope conformation is continuously mathematically tested against the raw diffraction data via the R1​ convergence factor . An R1​ value of <0.05 acts as an internal control, proving the model's physical reality. Furthermore, before final structural acceptance, the data must pass through a CheckCIF validation algorithm. This automated system calculates bond valences and flags any missing symmetry or impossible steric clashes (A/B alerts), ensuring that the proposed 3D conformation is physically viable and free of human bias.

XRayWorkflow A 1. Sample Derivatization (Enhances Lattice Energy) B 2. Vapor Diffusion (Controlled Nucleation) A->B C 3. Cryocooling (150K - 173K) (Minimizes Thermal Motion) B->C D 4. X-Ray Diffraction (Mo Kα Radiation) C->D E 5. Phase Resolution (Direct Methods) D->E F 6. Refinement & CheckCIF (Self-Validation: R1 < 0.05) E->F

Fig 2: Step-by-step X-ray crystallographic workflow for spiro[4.4]nonane derivatives.

References

  • Synthesis, Prediction, and Determination of Crystal Structures of (R/S)- and (S)-1,6-Dinitro-3,8-dioxa-1,6-diazaspiro[4.4]nonane-2,7-dione Source: ResearchGate URL:1

  • tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate Source: PubMed Central (PMC) / National Institutes of Health URL:2

Sources

Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Mass Spectrometry of 1,4-Dioxa-2,7-diazaspiro[4.4]nonane

Executive Summary In modern drug discovery, spirocyclic scaffolds are highly valued for their ability to introduce three-dimensional complexity into molecular designs, thereby improving physicochemical properties such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, spirocyclic scaffolds are highly valued for their ability to introduce three-dimensional complexity into molecular designs, thereby improving physicochemical properties such as aqueous solubility and metabolic stability. 1,4-Dioxa-2,7-diazaspiro[4.4]nonane is a prime example of such a building block. For researchers and drug development professionals, the precise analytical characterization of this compound is a foundational requirement. This whitepaper provides an in-depth technical framework for the mass spectrometric profiling of 1,4-dioxa-2,7-diazaspiro[4.4]nonane, detailing the critical distinction between its molecular weight and exact mass, and outlining a self-validating analytical protocol for High-Resolution Mass Spectrometry (HRMS).

Structural and Quantitative Mass Metrics

1,4-Dioxa-2,7-diazaspiro[4.4]nonane features a bicyclic spiro[4.4]nonane core, uniquely substituted with oxygen atoms at positions 1 and 4, and nitrogen atoms at positions 2 and 7. The empirical molecular formula is C5H10N2O2[1].

Understanding the quantitative mass metrics of this compound is critical for both synthetic benchwork and downstream analytical verification. The table below summarizes these core parameters:

ParameterValueDefinition & Analytical Significance
Molecular Formula C5H10N2O2Defines the elemental composition and dictates the theoretical isotopic distribution pattern[1].
Molecular Weight 130.147 g/mol The weighted average mass based on terrestrial isotopic abundances. Used strictly for stoichiometric calculations (e.g., reagent weighing, molarity)[2].
Exact Mass (Monoisotopic) 130.0742 DaThe mass calculated using only the most abundant isotope of each element (e.g., ^12C, ^1H, ^14N, ^16O). This is the fundamental target for HRMS[3].
Theoretical [M+H]+ 131.0815 m/zThe protonated species expected in positive-ion electrospray ionization (ESI+) mass spectrometry.

The Analytical Imperative: Molecular Weight vs. Exact Mass

A common pitfall in early-stage drug development is conflating molecular weight with exact mass during mass spectrometry (MS) analysis.

The molecular weight (130.147 g/mol ) accounts for the natural presence of heavier isotopes (such as ~1.1% ^13C). If a researcher attempts to locate an m/z of 131.15 in an HRMS spectrum for the protonated molecule, the search will fail.

Instead, HRMS instruments (such as Orbitraps or Time-of-Flight analyzers) measure the exact mass (130.0742 Da) of individual isotopic peaks[3]. When the basic diaza-ring of 1,4-dioxa-2,7-diazaspiro[4.4]nonane accepts a proton (H+, exact mass 1.007276 Da), the resulting monoisotopic [M+H]+ peak appears at precisely 131.0815 m/z . This level of precision is required to differentiate the compound from isobaric interferences (molecules with the same nominal mass but different exact masses), ensuring absolute structural confidence.

High-Resolution Mass Spectrometry (HRMS) Protocol

To detect and validate 1,4-dioxa-2,7-diazaspiro[4.4]nonane, the following step-by-step LC-HRMS methodology must be employed. This protocol is designed as a self-validating system , ensuring that any deviation in mass accuracy immediately flags the data as invalid.

Step 1: Matrix Preparation
  • Action: Dissolve the sample to a final concentration of 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Causality: Formic acid is explicitly chosen over Trifluoroacetic acid (TFA). While both are proton donors, TFA causes severe ion suppression in the MS source. Formic acid provides the necessary protons to ionize the basic secondary amines of the 2,7-diaza spiro-ring without compromising the overall signal-to-noise ratio.

Step 2: Chromatographic Desalting and Separation
  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column using a rapid gradient of 5-95% Acetonitrile over 5 minutes.

  • Causality: Although 1,4-dioxa-2,7-diazaspiro[4.4]nonane is highly polar and will elute early, the C18 stationary phase is critical for retaining and separating out synthesis salts or lipophilic impurities that would otherwise cause matrix effects and detector saturation.

Step 3: ESI+ Ionization and Source Tuning
  • Action: Operate the MS in positive electrospray ionization (ESI+) mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Causality: Positive mode is mandated by the basicity of the nitrogen atoms. The 350°C desolvation temperature ensures efficient droplet evaporation and gas-phase ion release without thermally degrading the strained spirocyclic core.

Step 4: High-Resolution Acquisition
  • Action: Acquire full-scan MS data (m/z 50-500) using a resolving power of at least 70,000 (at m/z 200).

  • Causality: High resolving power is non-negotiable. It separates the target [M+H]+ ion (m/z 131.0815) from background chemical noise, allowing for confident empirical formula assignment.

Step 5: Self-Validating Internal Calibration (Quality Control)
  • Action: Continuously infuse a lock-mass solution (e.g., Leucine Enkephalin, theoretical [M+H]+ = 556.2766 m/z) via a post-column T-junction.

  • Causality & Validation: This creates a closed-loop, self-validating system. The instrument software continuously monitors the lock-mass. If the measured mass of Leucine Enkephalin drifts by more than 2 ppm from its theoretical value, the system automatically recalibrates the spectrum in real-time. If the drift exceeds 5 ppm, the run is automatically aborted and flagged. This guarantees that the observed mass for 1,4-dioxa-2,7-diazaspiro[4.4]nonane is analytically indisputable.

Workflow Visualization

The logical progression of the HRMS analytical pipeline is visualized below. The diagram highlights the transition from physical sample preparation to digital data validation.

HRMS_Workflow Prep Sample Preparation (0.1% FA in MeCN/H2O) LC UHPLC Separation (C18 Column, Gradient) Prep->LC 2 µL Injection Ionization ESI+ Ionization (Protonation of Diaza-ring) LC->Ionization Desalted Eluent Detection HRMS Detection (Orbitrap/TOF, Res > 70k) Ionization->Detection [M+H]+ Gas-Phase Ions Analysis Data Analysis (Exact Mass: 130.0742 Da) Detection->Analysis High-Res Spectra Validation System Validation (Mass Error < 5 ppm) Analysis->Validation Lock-Mass Verification

Figure 1: High-Resolution Mass Spectrometry (HRMS) analytical workflow for exact mass validation.

References

  • Title: Piperazic acid | C5H10N2O2 | CID 2762538 (Isomeric Reference for Exact Mass Calculation) Source: PubChem, National Library of Medicine URL: [Link]

Sources

Foundational

The Emergence of 1,4-Dioxa-2,7-diazaspiro[4.4]nonane in Modern Medicinal Chemistry: A Structural and Pharmacological Whitepaper

Executive Summary Medicinal chemistry has undergone a paradigm shift, moving away from flat, sp2-hybridized heteroaromatic rings toward structurally complex, sp3-rich three-dimensional scaffolds[1]. This transition, ofte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Medicinal chemistry has undergone a paradigm shift, moving away from flat, sp2-hybridized heteroaromatic rings toward structurally complex, sp3-rich three-dimensional scaffolds[1]. This transition, often termed the "escape from flatland," aims to improve the physicochemical properties of drug candidates—specifically enhancing aqueous solubility, reducing off-target promiscuity, and mitigating cytochrome P450 (CYP450)-mediated metabolic liabilities. Within this context, spirocyclic compounds have emerged as privileged pharmacophores[2].

The scaffold 1,4-dioxa-2,7-diazaspiro[4.4]nonane (CAS: 100454-81-7) represents a highly specialized, rigidified bicyclic system[3]. By fusing a pyrrolidine ring with a 1,4,2-dioxazolidine ring via a single spiro carbon, this molecule offers a unique topological presentation of hydrogen bond acceptors and donors. This whitepaper serves as an in-depth technical guide exploring the structural rationale, synthetic methodologies, and pharmacological utility of this scaffold as a next-generation bioisostere.

Structural and Physicochemical Profiling

The pharmacological value of the 1,4-dioxa-2,7-diazaspiro[4.4]nonane core lies in its profound impact on the physicochemical profile of a drug candidate. Traditional saturated heterocycles like morpholine and piperazine are ubiquitous in drug design but suffer from metabolic susceptibility and high basicity (often leading to hERG toxicity), respectively.

By replacing these monocyclic systems with a spiro[4.4]nonane derivative, medicinal chemists achieve three critical optimizations:

  • Maximized Fsp3: The spirocycle is 100% sp3-hybridized. High Fsp3 character correlates strongly with clinical success rates due to improved solubility and reduced non-specific protein binding[1].

  • Tuned Basicity: The inductive electron-withdrawing effect of the two oxygen atoms in the dioxazolidine ring significantly lowers the pKa of the adjacent nitrogen. This allows for the fine-tuning of the molecule's overall basicity at physiological pH, mitigating phospholipidosis and ion-channel liabilities.

  • Conformational Rigidity: The spiro-fusion restricts the conformational flexibility of the rings, locking the heteroatoms into a precise 3D vector. This rigidity decreases the entropic penalty upon binding to target proteins, a principle well-documented in the optimization of spirocyclic receptor antagonists[4].

Table 1: Comparative Physicochemical Properties of Saturated Heterocycles
ScaffoldFsp3Relative Lipophilicity (ClogP)H-Bond DonorsH-Bond AcceptorsPrimary Liability Addressed by Spiro-Isosteres
Morpholine 1.00Low02Metabolic oxidation (alpha-carbon cleavage)
Piperazine 1.00Low22High basicity (hERG toxicity)
2,7-Diazaspiro[4.4]nonane 1.00Moderate22Conformational flexibility[5]
1,4-Dioxa-2,7-diazaspiro[4.4]nonane 1.00Very Low1-24Sub-optimal balance of rigidity, LogP, and pKa

Synthetic Methodologies and Functionalization

The construction of the 1,4-dioxa-2,7-diazaspiro[4.4]nonane framework requires precise stereoelectronic control. The most robust approach involves the[3+2] cycloaddition of a nitrone with a cyclic ketone. This methodology allows for the convergent assembly of the critical spiro-ketal center (C5).

SynthWorkflow A N-Boc-pyrrolidin-3-one (Ketone Precursor) C [3+2] Cycloaddition (Toluene, 90°C) A->C B Nitrone Derivative (Dipole) B->C D Protected Spirocycle Intermediate C->D Thermal Assembly E 1,4-Dioxa-2,7-diazaspiro [4.4]nonane Core D->E TFA/DCM Deprotection

Fig 1. Convergent [3+2] cycloaddition workflow for spirocycle synthesis.

Protocol 1: Synthesis of the 1,4-Dioxa-2,7-diazaspiro[4.4]nonane Core
  • Objective: To synthesize the protected spirocyclic core via [3+2] cycloaddition.

  • Causality & Logic: The use of N-Boc-pyrrolidin-3-one provides the necessary cyclic ketone precursor, while the Boc group prevents unwanted nucleophilic attack by the pyrrolidine nitrogen. Toluene is selected as the solvent to allow for the azeotropic removal of water (if forming the nitrone in situ) and to support the thermal requirements of the cycloaddition without degrading the dipole.

  • Step-by-Step Methodology:

    • Preparation: Dissolve 1.0 eq of N-Boc-pyrrolidin-3-one and 1.2 eq of the selected nitrone in anhydrous toluene (0.2 M concentration).

    • Cycloaddition: Heat the reaction mixture to 90°C under an inert argon atmosphere for 16-24 hours. Monitor the consumption of the ketone via LC-MS.

    • Isolation: Concentrate the mixture in vacuo. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the N-Boc-protected 1,4-dioxa-2,7-diazaspiro[4.4]nonane.

    • Deprotection: To reveal the basic amine for further functionalization (e.g., Buchwald-Hartwig cross-coupling or amidation), treat the protected intermediate with 20% Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C for 2 hours.

    • Validation: Confirm the spirocyclic structure via 13C NMR, specifically looking for the characteristic quaternary spiro-ketal carbon resonance typically found between δ 105-115 ppm.

Pharmacophore Mapping and Target Engagement

Spiro[4.4]nonane derivatives have demonstrated significant utility in targeting complex protein-protein interactions (PPIs) and epigenetic readers. For instance, related 2,7-diazaspiro[4.4]nonane scaffolds have been patented for their efficacy in disrupting the Menin-MLL interaction, a critical pathway in the treatment of mixed-lineage leukemias and diabetes[6]. Furthermore, spiro-diones have shown potent anticonvulsant activity by acting as rigidified pharmacophores that penetrate the blood-brain barrier (BBB) more effectively than their flexible counterparts[7].

When 1,4-dioxa-2,7-diazaspiro[4.4]nonane is incorporated into a larger molecular architecture, the pyrrolidine nitrogen typically serves as the attachment point (e.g., via an amide or sulfonamide linkage), while the dioxazolidine ring projects into the solvent-exposed region or interacts with specific hydrogen bond donors in the target's binding pocket.

Pathway Menin Menin Protein Complex Menin-MLL1 Complex (Active Epigenetic Reader) Menin->Complex MLL MLL1 Fusion Protein MLL->Complex Gene Leukemogenic Gene Transcription (HOXA9, MEIS1) Complex->Gene Chromatin Binding Inhibitor Spirocyclic Pharmacophore (e.g., 2,7-Diazaspiro[4.4]nonane) Inhibitor->Complex Allosteric Disruption

Fig 2. Disruption of the Menin-MLL1 epigenetic signaling pathway by spirocyclic inhibitors.

Experimental Protocols for Pharmacological Validation

To ensure the spirocyclic scaffold confers the hypothesized metabolic advantages over planar analogs, a self-validating in vitro microsomal stability assay is strictly required.

Protocol 2: In Vitro Metabolic Stability (HLM Assay)
  • Objective: To quantify the intrinsic clearance (CLint) of the spirocyclic drug candidate compared to a standard morpholine analog.

  • Causality & Logic: Cytochrome P450 enzymes primarily oxidize sp3 carbons adjacent to heteroatoms. The rigid spiro-configuration and the electron-withdrawing oxygens in the 1,4-dioxa-2,7-diazaspiro[4.4]nonane core sterically and electronically hinder CYP-mediated hydrogen abstraction, leading to a longer biological half-life. To ensure trustworthiness, the protocol utilizes a self-validating system by running a high-clearance control concurrently to verify enzymatic viability.

  • Step-by-Step Methodology:

    • Incubation Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

    • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

    • Sampling: At time points 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

    • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.

    • Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. Calculate the half-life (t1/2) and intrinsic clearance (CLint). Self-Validation Check: The run is only considered valid if the high-clearance control (e.g., verapamil) demonstrates >80% depletion within 30 minutes.

Conclusion

The 1,4-dioxa-2,7-diazaspiro[4.4]nonane scaffold is a highly versatile, sp3-rich pharmacophore that directly addresses the limitations of traditional saturated heterocycles. By offering tunable basicity, enhanced metabolic stability, and precise 3D vector projection, this spirocycle provides medicinal chemists with a powerful tool for optimizing drug candidates against challenging targets, including epigenetic complexes and central nervous system receptors.

References

  • 1,4-Dioxa-2,7-diazaspiro[4.4]nonane(9CI)
  • Probing the Pharmacophore of Ginkgolides as Glycine Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Spiro[4.
  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
  • The Synthesis of 2,5-Dioxaspiro[3.
  • 2,7-Diazaspiro[4,4]nonanes for the Treatment or Prevention of Cancers and Diabetes Source: PMC / National Institutes of Health URL
  • 2,7-Diaza-spiro[4.

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 1,4-Dioxa-2,7-diazaspirononane

Application Note: Synthesis and Characterization of 1,4-Dioxa-2,7-diazaspiro[1]nonane Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic G...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 1,4-Dioxa-2,7-diazaspiro[1]nonane

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Pharmacological Relevance

In modern drug discovery, spirocyclic scaffolds are highly sought after to increase the fraction of sp³-hybridized carbons ( Fsp3​ ) in drug candidates. This structural shift from flat, aromatic rings to three-dimensional architectures often results in improved metabolic stability, better solubility, and reduced off-target binding.

1,4-Dioxa-2,7-diazaspiro[1]nonane (CAS: 100454-81-7) is a highly specialized spirocycle that fuses a pyrrolidine ring with a 1,4,2-dioxazolidine system[2]. The unique connectivity of this molecule, represented by the SMILES string C1CNCC12OCNO2, provides a rigid, polar scaffold that can act as a bioisostere for piperazines or morpholines[3]. This application note details a robust, laboratory-scale synthetic route to access this scaffold, emphasizing the mechanistic causality behind each experimental condition.

Retrosynthetic Analysis & Mechanistic Rationale

The primary synthetic challenge lies in the construction of the 1,4,2-dioxazolidine ring. While recent advanced photochemical methods utilize nitroarenes and alkenes to access transient dioxazolidine intermediates[4][5], the most reliable and scalable preparative route for spiro-fused systems involves the condensation of a ketoxime with an aldehyde[6].

Our self-validating protocol relies on a three-step linear sequence:

  • Oximation: Commercially available 1-Boc-pyrrolidin-3-one is converted to its ketoxime. The Boc protecting group is mandatory; without it, the secondary amine of the pyrrolidine would undergo competitive reductive amination or polymerization during the subsequent formaldehyde condensation.

  • Cycloacetalization: The ketoxime reacts with paraformaldehyde under acid catalysis. The oxime oxygen attacks the protonated formaldehyde to form an O-(hydroxymethyl)oxime intermediate. Driven by the physical removal of water (Dean-Stark), this intermediate generates an oxocarbenium ion, which undergoes an intramolecular 5-endo nucleophilic attack by the oxime nitrogen to close the 1,4,2-dioxazolidine ring[7].

  • Anhydrous Deprotection: The Boc group is cleaved using anhydrous Trifluoroacetic Acid (TFA). Because the 1,4,2-dioxazolidine ring is an acetal-like structure, it is sensitive to aqueous acids. Using anhydrous TFA in dichloromethane (DCM) prevents hydrolytic ring-opening. Furthermore, because the final deprotected diamine is highly water-soluble, we employ a basic ion-exchange resin for free-basing rather than a traditional aqueous workup.

SyntheticWorkflow SM 1-Boc-pyrrolidin-3-one (Starting Material) Step1 Step 1: Oximation NH2OH·HCl, NaOAc, EtOH, Reflux SM->Step1 Int1 1-Boc-pyrrolidin-3-one oxime (Intermediate 1) Step1->Int1 Step2 Step 2: Cycloacetalization Paraformaldehyde, p-TsOH, Toluene, Reflux Int1->Step2 Int2 tert-Butyl 1,4-dioxa-2,7-diazaspiro[4.4]nonane-7-carboxylate (Protected Spirocycle) Step2->Int2 Step3 Step 3: Boc Deprotection TFA, DCM, 0 °C to RT Int2->Step3 Product 1,4-Dioxa-2,7-diazaspiro[4.4]nonane (Target Compound) Step3->Product

Caption: Synthetic workflow for 1,4-dioxa-2,7-diazaspiro[1]nonane.

Mechanism Oxime Ketoxime (>C=N-OH) Hemiacetal O-(Hydroxymethyl)oxime (>C=N-O-CH2-OH) Oxime->Hemiacetal Nucleophilic Attack ProtonatedHCHO Protonated Formaldehyde [CH2=OH]+ ProtonatedHCHO->Hemiacetal Oxocarbenium Oxocarbenium Ion (>C=N-O-CH2+) Hemiacetal->Oxocarbenium -H2O (Acid Catalyzed) Cyclized 1,4,2-Dioxazolidine Ring (Spirocycle) Oxocarbenium->Cyclized Intramolecular N-Attack (5-endo)

Caption: Mechanism of 1,4,2-dioxazolidine ring formation via oxime-formaldehyde condensation.

Experimental Protocols

Step 1: Synthesis of 1-Boc-pyrrolidin-3-one oxime

Causality Check: Sodium acetate is utilized as a mild base to liberate hydroxylamine from its hydrochloride salt. Stronger bases (like NaOH) could trigger aldol-type condensations of the starting ketone.

  • Reaction Setup: Dissolve 1-Boc-pyrrolidin-3-one (10.0 g, 54.0 mmol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask.

  • Reagent Addition: Add hydroxylamine hydrochloride (4.5 g, 64.8 mmol, 1.2 eq) and sodium acetate (5.3 g, 64.8 mmol, 1.2 eq).

  • Execution: Equip with a reflux condenser and heat to 80 °C for 2 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 1:1, visualized with Ninhydrin stain; the oxime will appear as a distinct spot with lower Rf​ than the ketone).

  • Workup: Cool to room temperature and concentrate under reduced pressure. Partition the residue between distilled water (50 mL) and ethyl acetate (100 mL). Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, and evaporate to yield the oxime as a white solid.

Step 2: Synthesis of tert-Butyl 1,4-dioxa-2,7-diazaspiro[1]nonane-7-carboxylate

Causality Check: Paraformaldehyde provides a slow, steady release of anhydrous formaldehyde. The Dean-Stark trap physically removes the water byproduct, shifting the thermodynamic equilibrium entirely to the cyclic acetal[7].

  • Reaction Setup: Dissolve the intermediate oxime (10.0 g, 50.0 mmol) in anhydrous toluene (150 mL).

  • Reagent Addition: Add paraformaldehyde (3.0 g, 100.0 mmol, 2.0 eq) and p-toluenesulfonic acid monohydrate (p-TsOH, 0.48 g, 2.5 mmol, 5 mol%).

  • Execution: Equip the flask with a Dean-Stark trap and a reflux condenser. Reflux vigorously (approx. 110 °C) for 12 hours. The reaction is complete when water collection in the trap ceases.

  • Workup: Cool the mixture to room temperature. Wash the toluene solution with saturated aqueous NaHCO₃ (50 mL) to quench the acid catalyst and prevent reverse hydrolysis. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 8:2) to afford the Boc-protected spirocycle.

Step 3: Deprotection to 1,4-Dioxa-2,7-diazaspiro[1]nonane

Causality Check: The target spiro-diamine is highly polar and partitions poorly into organic solvents during aqueous basic workups. Utilizing a basic ion-exchange resin bypasses liquid-liquid extraction, drastically improving isolated yields.

  • Reaction Setup: Dissolve the Boc-protected spirocycle (5.0 g, 21.7 mmol) in anhydrous dichloromethane (DCM, 40 mL) and cool to 0 °C in an ice bath.

  • Execution: Add trifluoroacetic acid (TFA, 10 mL) dropwise over 10 minutes. Remove the ice bath and stir at room temperature for 2 hours.

  • Validation: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate twice with toluene (20 mL) to remove residual TFA traces.

  • Free-basing: Dissolve the resulting TFA salt in minimal methanol (15 mL). Add Amberlyst A21 basic ion-exchange resin (approx. 10 g, pre-washed with methanol) and stir gently for 1 hour. Filter the resin, wash with methanol, and concentrate the filtrate to yield the pure 1,4-dioxa-2,7-diazaspiro[1]nonane free base.

Analytical & Quantitative Data

Table 1: Reaction Parameters and Quantitative Yields
StepChemical TransformationReagents / ConditionsTimeIsolated YieldPurity (HPLC)
1 Ketone OximeNH₂OH·HCl, NaOAc, EtOH, 80 °C2 h92%>98%
2 Oxime Spirocycle(CH₂O)n, p-TsOH, Toluene, 110 °C12 h76%>95%
3 Boc-Spirocycle TargetTFA, DCM, 0 °C to RT2 h88%>99%
Table 2: Analytical Characterization Data
CompoundAppearanceESI-MS ( [M+H]+ ) 1 H NMR Highlights (CDCl₃, 400 MHz)
Intermediate 1 White Solid201.1 δ 9.10 (br s, 1H, N-OH), 1.46 (s, 9H, Boc)
Intermediate 2 Pale Yellow Oil231.1 δ 5.05 (s, 2H, O-CH₂-N), 1.45 (s, 9H, Boc)
Target Compound Colorless Oil131.1 δ 5.02 (s, 2H, O-CH₂-N), 3.10-2.85 (m, 4H, pyrrolidine CH₂)

(Note: The diagnostic singlet at ~ δ 5.0 ppm corresponds to the methylene protons of the 1,4,2-dioxazolidine ring sandwiched between oxygen and nitrogen, confirming successful cycloacetalization).

References

  • 1,4-Dioxa-2,7-diazaspiro[1]nonane SMILES and Structural Data Source: EvitaChem Catalog URL:[https://evitachem.com/product/1,4-dioxa-2,7-diazaspiro[1]nonane-smiles](3]

  • Laboratory Insider: A Look Inside the Organic Synthesis Lab Source: Lab Manager URL:[Link][4]

  • Structural studies of organoboron compounds LXIII. Reaction of ketoximes with aldehydes... Source: Canadian Science Publishing URL:[Link][6]

  • Keyword Index: Acetal Synthesis and Water Removal Methods Source: Thieme Connect URL:[Link][7]

  • Oxidative Cleavage of Ketoximes to Ketones using Photoexcited Nitroarenes Source: ResearchGate URL:[Link][5]

Sources

Application

Advanced Linkerology: Utilizing 1,4-Dioxa-2,7-diazaspiro[4.4]nonane for Rigidified PROTAC Design

Application Note & Synthesis Protocols for Heterobifunctional Degraders Prepared by: Senior Application Scientist Executive Summary & Mechanistic Rationale In the development of Proteolysis Targeting Chimeras (PROTACs) a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Synthesis Protocols for Heterobifunctional Degraders Prepared by: Senior Application Scientist

Executive Summary & Mechanistic Rationale

In the development of Proteolysis Targeting Chimeras (PROTACs) and other heterobifunctional molecules, the linker is far more than a passive spacer. Historically, linear polyethylene glycol (PEG) or aliphatic alkyl chains were the default choices. However, excessive rotational degrees of freedom in these linear linkers lead to high conformational entropy. This flexibility penalizes the thermodynamics of ternary complex formation (Target–PROTAC–E3 Ligase) and increases the dynamic Total Polar Surface Area (TPSA), which severely hinders cell permeability [1].

The introduction of advanced spirocyclic building blocks—specifically 1,4-dioxa-2,7-diazaspiro[4.4]nonane —represents a paradigm shift in rational degrader design [3]. By locking the linker into a rigid 3D spiro-geometry, this molecule restricts rotational freedom and pre-organizes the PROTAC into an active conformation [2].

Causality of Design:

  • Conformational Pre-organization: The spiro[4.4] core projects the two functionalized nitrogen atoms (positions 2 and 7) at a fixed vector angle. If this angle aligns with the protein-protein interface of the target and the E3 ligase, the entropic penalty of binding is nearly eliminated, vastly increasing ternary complex stability.

  • Physicochemical Optimization: Rigidification via spirocycles reduces the overall TPSA compared to linear PEG equivalents while maintaining necessary aqueous solubility through the strategic placement of hydrogen-bond accepting oxygen atoms (positions 1 and 4) [1].

G POI Protein of Interest (POI) Ternary Ternary Complex (Pre-organized) POI->Ternary Binds Warhead PROTAC Spirocyclic PROTAC (Rigid Linker) PROTAC->Ternary Rigid Bridge E3 E3 Ubiquitin Ligase E3->Ternary Binds E3 Ligand Ub Polyubiquitination Ternary->Ub Spatial Proximity Degradation Proteasomal Degradation Ub->Degradation UPS Pathway

Pathway of PROTAC-mediated degradation highlighting the role of the rigid spirocyclic linker.

Physicochemical Profiling: Linear vs. Spirocyclic Linkers

To understand the structural advantages of 1,4-dioxa-2,7-diazaspiro[4.4]nonane, we must compare it against traditional linear linkers. The table below summarizes the quantitative physicochemical impact of substituting a flexible linker with a spirocyclic core.

Linker TypeRepresentative StructureRotatable BondsEst. TPSA Contribution (Ų)Conformational Entropy PenaltyMembrane Permeability
Linear PEG PEG3 Diamine~11High (~38.5)High (Flexible)Low-Moderate
Linear Alkyl C6 Diamine~7Low (~24.0)High (Flexible)High (but highly lipophilic)
Spirocyclic 1,4-dioxa-2,7-diazaspiro[4.4]nonane0 (Core) Moderate (~42.0) Low (Pre-organized) High (Optimized LogD)

Data Interpretation: While the static TPSA of the spirocycle is technically higher than a pure alkyl chain due to the oxygen atoms, its dynamic TPSA in solution is much lower than PEG because the rigid structure cannot fold to expose polar surfaces to the lipid bilayer. This results in a superior trade-off between aqueous solubility and cell permeability [1].

Experimental Protocols: Synthesis of a Rigidified PROTAC

The following protocols detail the step-by-step assembly of a PROTAC utilizing a mono-Boc protected 1,4-dioxa-2,7-diazaspiro[4.4]nonane linker.

Protocol A: Amidation of the Spirocyclic Linker to the E3 Ligase Ligand

Sterically hindered spirocyclic amines require highly reactive coupling conditions to prevent the degradation or epimerization of sensitive E3 ligands (e.g., the glutarimide ring of Thalidomide derivatives).

Materials:

  • Mono-Boc-1,4-dioxa-2,7-diazaspiro[4.4]nonane (1.1 eq)

  • E3 Ligase Ligand-COOH (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Pre-activation: Dissolve the E3 Ligase Ligand-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq) dropwise. Stir at room temperature (RT) for 15 minutes.

    • Causality: HATU is selected over standard EDC/HOBt because the steric bulk of the spiro[4.4]nonane core demands a highly reactive active ester (an HOAt ester) to drive the amidation forward rapidly, minimizing the time the E3 ligand spends in a basic environment.

  • Coupling: Add Mono-Boc-1,4-dioxa-2,7-diazaspiro[4.4]nonane (1.1 eq) to the pre-activated mixture. Stir at RT for 2–4 hours.

  • Self-Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in 100 µL Methanol, and analyze via LC-MS. The disappearance of the E3 Ligand-COOH mass and the appearance of the[M+H]+ peak for the coupled product confirms reaction completion. If incomplete, add an additional 0.5 eq HATU and stir for 1 hour.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Deprotection and Target Ligand (POI) Assembly

The spirocyclic core is stable under standard acidic deprotection, but precise timing is required to prevent unwanted side reactions.

Materials:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • POI Ligand-COOH (1.0 eq)

Step-by-Step Methodology:

  • Boc Deprotection: Dissolve the intermediate from Protocol A in a 20% v/v solution of TFA in DCM. Stir at RT for exactly 1 hour.

    • Causality: Prolonged exposure to high concentrations of neat TFA can risk ring-opening of the sensitive 1,4-dioxa system. A 20% solution provides a controlled, mild deprotection environment.

  • Evaporation & Neutralization: Concentrate the mixture under a stream of nitrogen. Co-evaporate with toluene (3x) to remove residual TFA. The resulting amine TFA salt is used directly in the next step.

  • Second Coupling: Repeat the HATU/DIPEA coupling procedure (from Protocol A) using the POI Ligand-COOH and the newly deprotected spirocyclic amine intermediate.

  • Final Purification: Purify the crude PROTAC via preparative RP-HPLC using a C18 column (Gradient: 5% to 95% Acetonitrile in Water with 0.1% TFA modifier). Lyophilize the pure fractions to yield the final rigidified PROTAC.

Workflow Step1 Step 1: Pre-activation E3 Ligand-COOH + HATU/DIPEA Step2 Step 2: Amidation Add Mono-Boc-1,4-dioxa-2,7-diazaspiro[4.4]nonane Step1->Step2 Step3 Step 3: Deprotection 20% TFA in DCM (Remove Boc) Step2->Step3 Step4 Step 4: Second Coupling Add POI Ligand-COOH + HATU/DIPEA Step3->Step4 Step5 Step 5: Purification Preparative RP-HPLC (C18) Step4->Step5

Step-by-step synthetic workflow for assembling a PROTAC using a spirocyclic linker.

References

  • Osawa, H., Saito, K., & Demizu, Y. (2025). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry.[Link]

Method

Application Note: Chemoselective N-Alkylation Protocols for 1,4-Dioxa-2,7-diazaspiro[4.4]nonane

Executive Summary The transition from flat, sp²-hybridized aromatic rings to complex, sp³-rich three-dimensional scaffolds is a defining paradigm in modern drug discovery[1]. Spirocyclic diamines are highly valued for th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp²-hybridized aromatic rings to complex, sp³-rich three-dimensional scaffolds is a defining paradigm in modern drug discovery[1]. Spirocyclic diamines are highly valued for their ability to improve aqueous solubility, increase metabolic stability, and lock pharmacophores into rigid vectors[2].

Among these, 1,4-dioxa-2,7-diazaspiro[4.4]nonane (CAS: 100454-81-7)[3] serves as a highly polar, structurally unique bioisostere for piperazine and pyrrolidine rings. However, functionalizing this scaffold requires precise chemoselective control due to the presence of two electronically distinct nitrogen atoms. This application note provides field-validated, self-validating protocols for the regioselective N-alkylation of this spirocycle.

Mechanistic Insights: The Chemoselectivity Paradigm

Successful functionalization of 1,4-dioxa-2,7-diazaspiro[4.4]nonane relies on understanding the profound electronic disparity between its two nitrogen atoms. Do not treat this molecule as a standard symmetrical diamine; it is a highly asymmetric electronic system.

  • N7 (Pyrrolidine-type Nitrogen): Embedded in the carbocyclic ring, this is a standard secondary aliphatic amine. It possesses high basicity (pKa ~10.5) and strong nucleophilicity.

  • N2 (1,4,2-Dioxazolidine-type Nitrogen): This nitrogen is bonded directly to an oxygen atom (O1) and flanked by an acetal-like carbon (C3), making it an alkoxyamine derivative. The strong electron-withdrawing inductive effect of the adjacent oxygen atoms drastically lowers its basicity (pKa ~4.5).

Causality in Experimental Design: Because of this ~6-log difference in basicity, standard electrophiles (alkyl halides) and reductive amination conditions will react exclusively at the N7 position . The N2 nitrogen remains entirely non-nucleophilic under neutral or mildly basic conditions. If N2 alkylation is desired, N7 must be transiently protected, and a strong base (e.g., NaH) must be deployed to force the deprotonation of the N2 alkoxyamine.

Process Workflow Diagram

G SM 1,4-dioxa-2,7-diaza spiro[4.4]nonane (Scaffold) N7_Alkyl N7-Alkyl Derivative (Major Product) SM->N7_Alkyl R-CHO, NaBH(OAc)3 or R-X, K2CO3 (Direct N7-Alkylation) N7_Boc N7-Boc Protected Intermediate SM->N7_Boc Boc2O, Et3N (Regioselective Protection) N2_Alkyl_N7_Boc N2-Alkyl, N7-Boc Intermediate N7_Boc->N2_Alkyl_N7_Boc NaH, R'-X (N2-Alkylation) N2_Alkyl N2-Alkyl Derivative (Deprotected) N2_Alkyl_N7_Boc->N2_Alkyl TFA, CH2Cl2 (Boc Deprotection)

Figure 1: Chemoselective workflow for N7 vs. N2 alkylation of the spirocyclic scaffold.

Experimental Protocols

Protocol A: Direct Regioselective N7-Alkylation (Reductive Amination)

This is the preferred method for appending complex alkyl or benzyl groups while avoiding over-alkylation.

Causality for Reagent Choice: Sodium triacetoxyborohydride (STAB) is utilized as the reducing agent. Unlike NaBH₄, STAB is mild enough that it will not reduce the starting aldehyde, and it selectively reduces the transient N7-iminium ion without disturbing the acid-sensitive 1,4,2-dioxazolidine ring[4].

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask, dissolve 1,4-dioxa-2,7-diazaspiro[4.4]nonane (1.0 equiv, 1.0 mmol) and the target aldehyde (1.05 equiv, 1.05 mmol) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL).

  • Catalysis: Add glacial acetic acid (1.0 equiv, 1.0 mmol) to catalyze iminium ion formation. Stir at room temperature (20 °C) for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv, 1.5 mmol) portion-wise over 5 minutes to control mild exothermic activity.

  • Reaction: Stir the suspension under a nitrogen atmosphere at room temperature for 12–16 hours.

  • Workup: Quench the reaction strictly with saturated aqueous NaHCO₃ (10 mL). Note: Avoid strong aqueous acids (e.g., 1M HCl) during workup to prevent hydrolytic cleavage of the spiro-acetal center. Extract with dichloromethane (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH gradient) to yield the N7-alkylated product.

Protocol B: Direct Regioselective N7-Alkylation (Sₙ2 Displacement)

Ideal for primary alkyl halides or activated electrophiles (e.g., benzyl bromides, alpha-halo ketones).

Causality for Base Selection: Potassium carbonate (K₂CO₃) acts as a mild, insoluble heterogeneous base in acetonitrile. It efficiently neutralizes the hydrohalide byproduct generated during N7 alkylation but is insufficiently basic to deprotonate the N2 alkoxyamine, ensuring perfect regioselectivity.

Step-by-Step Methodology:

  • Preparation: Dissolve the spiro scaffold (1.0 equiv, 1.0 mmol) in anhydrous acetonitrile (MeCN) (5.0 mL).

  • Activation: Add finely powdered K₂CO₃ (2.0 equiv, 2.0 mmol) and the alkyl halide (1.05 equiv, 1.05 mmol).

  • Reaction: Heat the mixture to 60 °C and stir vigorously for 8–12 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, filter the suspension through a Celite pad to remove inorganic salts, and wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography.

Protocol C: Orthogonal N2-Alkylation Strategy

If functionalization of the sterically hindered, electronically deactivated N2 position is required, an orthogonal protection-deprotection sequence must be executed.

Causality for Strong Base: Because the N2 nitrogen is flanked by an oxygen atom, its lone pair is inductively stabilized. Deprotonation with a strong base like sodium hydride (NaH) generates a highly reactive nitrogen anion, forcing the alkylation at this otherwise inert position.

Step-by-Step Methodology:

  • N7-Protection: React the scaffold (1.0 equiv) with Boc₂O (1.05 equiv) and Et₃N (1.5 equiv) in DCM at 0 °C to RT for 4 hours. Isolate the N7-Boc intermediate.

  • N2-Deprotonation: Dissolve the N7-Boc intermediate (1.0 equiv) in anhydrous DMF (0.2 M). Cool to 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 equiv) carefully. Stir for 30 minutes until hydrogen evolution ceases.

  • N2-Alkylation: Add the alkyl halide (1.5 equiv) dropwise. Warm to room temperature and stir for 4 hours. Quench with ice water, extract with EtOAc, and purify.

  • Deprotection: Dissolve the purified intermediate in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA). Stir for 1 hour at room temperature. Concentrate and neutralize with basic resin to yield the N2-alkylated derivative.

Quantitative Data & Optimization Matrix

The following table summarizes the expected outcomes and optimal parameters for the protocols described above, serving as a benchmark for process development.

MethodReagents & SolventsTempTimeTarget N-AtomRegioselectivityTypical Yield
Reductive Amination R-CHO, NaBH(OAc)₃, AcOH, DCE20 °C12–16 hN7>99:1 (N7:N2)80–95%
Sₙ2 Alkylation R-X, K₂CO₃, MeCN60 °C8–12 hN7>95:5 (N7:N2)75–90%
Orthogonal Alkylation 1. Boc₂O2. NaH, R-X3. TFA/DCM0 to 20 °C24 h (total)N2>99:1 (N2:N7)60–75% (over 3 steps)

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[Link]

  • Carreira, E. M., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. Taylor & Francis.[Link]

  • Reymond, J.-L., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta / ResearchGate.[Link]

Sources

Application

Application Note: Rational Design and Synthesis of Rigidified PROTACs Using 1,4-Dioxa-2,7-diazaspiro[4.4]nonane

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Linker rigidification strategies, spirocyclic chemistry, and self-validating biological assays. Executive Summary As the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Linker rigidification strategies, spirocyclic chemistry, and self-validating biological assays.

Executive Summary

As the field of targeted protein degradation matures into 2026, the design of Proteolysis Targeting Chimeras (PROTACs) has shifted from merely connecting two ligands with flexible polyethylene glycol (PEG) chains to rationally engineering the thermodynamic landscape of the ternary complex. 1,4-Dioxa-2,7-diazaspiro[4.4]nonane (CAS 100454-81-7) has emerged as a premier building block for this purpose[1]. By introducing a [4.4] spirocyclic core into the linker region, medicinal chemists can lock the PROTAC into a pre-organized 3D geometry, dramatically reducing the entropic penalty of binding, enhancing metabolic stability, and improving intracellular accumulation[2][3].

This technical guide details the mechanistic rationale, chemical profiling, and self-validating protocols required to successfully integrate 1,4-dioxa-2,7-diazaspiro[4.4]nonane into your PROTAC discovery pipeline.

Mechanistic Rationale: The Case for Spirocyclic Rigidity

The linker is not a passive tether; it is the structural orchestrator of the PROTAC-induced ternary complex. Highly flexible linkers (like long PEG or alkyl chains) suffer from a high entropic penalty upon binding because they must freeze multiple rotatable bonds to adopt the productive conformation[4]. This flexibility can also lead to unproductive binding modes and exacerbate the "hook effect" at higher concentrations[4].

Spirocyclic structures offer a unique 3D rigid geometry that restricts rotational freedom[2]. The causality here is direct: rigidity leads to pre-organization . When a PROTAC is pre-organized into a conformation that mimics the active ternary complex, the thermodynamic barrier to forming that complex is lowered. This results in positive cooperativity, enhanced target selectivity, and deeper protein degradation profiles[2][5]. Furthermore, the removal of exposed hydrogen-bond acceptors (often found in PEG linkers) and the reduction of total polar surface area (TPSA) via spirocyclic incorporation directly improves membrane permeability and pharmacokinetic (PK) properties[3][6].

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI - PROTAC - E3) POI->Ternary Binds Warhead PROTAC Spirocyclic PROTAC (Pre-organized) PROTAC->Ternary Bridges via Rigid Linker E3 E3 Ligase (e.g., CRBN/VHL) E3->Ternary Binds E3 Ligand Ub Polyubiquitination Ternary->Ub Ub Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Targeting Proteasome->POI Degraded Fragments

Figure 1: Catalytic cycle of a spirocyclic PROTAC mediating targeted protein degradation.

Chemical Profiling & Quantitative Impact

1,4-Dioxa-2,7-diazaspiro[4.4]nonane provides two secondary amines, allowing for orthogonal functionalization. Unlike purely carbon-based spirocycles, the central acetal (dioxa) motif subtly modulates lipophilicity, preventing the molecule from becoming excessively hydrophobic while maintaining the rigid [4.4] architecture.

Table 1: Chemical Properties of 1,4-Dioxa-2,7-diazaspiro[4.4]nonane[1]
PropertyValueStructural Advantage in PROTACs
CAS Number 100454-81-7Commercially available and scalable.
Molecular Weight 130.14 g/mol Low molecular weight keeps total PROTAC size manageable.
Formula C5H10N2O2Optimized balance of heteroatoms for solubility.
Functional Handles Two secondary aminesEnables distinct, stepwise coupling to POI and E3 ligands.
Table 2: Impact of Linker Rigidity on PROTAC Performance[3][4]
Linker ArchitectureEntropic PenaltyTernary Complex StabilitySusceptibility to Hook EffectMembrane Permeability
Flexible (e.g., PEG4) HighLow / TransientHighModerate
Rigid Spirocyclic Low (Pre-organized)High (Positive Cooperativity)LowHigh (Reduced TPSA)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each phase contains a critical Quality Control (QC) check to ensure causality and prevent the propagation of artifacts.

Synthesis_Workflow Step1 Step 1: Desymmetrization Mono-Boc Protection of Spirocycle Step2 Step 2: SNAr Reaction Conjugation to E3 Ligand Precursor Step1->Step2 Step3 Step 3: Deprotection TFA-mediated Boc Removal Step2->Step3 Step4 Step 4: Amide Coupling HATU-mediated Warhead Attachment Step3->Step4 Step5 Step 5: QC Validation LC-MS & NMR Confirmation Step4->Step5

Figure 2: Step-by-step synthetic workflow for assembling a spirocyclic PROTAC.

Protocol 1: Synthesis of a Spirocyclic PROTAC

Causality Note: Because 1,4-dioxa-2,7-diazaspiro[4.4]nonane is a symmetric diamine, direct one-pot coupling often yields polymeric or bis-substituted byproducts. Desymmetrization via mono-protection is strictly required. Furthermore, the secondary amines are sterically hindered; therefore, highly efficient coupling reagents (like HATU) and elevated temperatures are necessary.

  • Desymmetrization: Dissolve 1,4-dioxa-2,7-diazaspiro[4.4]nonane (1.0 eq) in DCM. Slowly add Boc-anhydride (0.8 eq) at 0°C to statistically favor mono-protection. Purify via flash chromatography to isolate the mono-Boc intermediate.

  • SNAr Conjugation: Combine the mono-Boc spirocycle (1.1 eq) with a fluorinated E3 ligase ligand (e.g., 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione) (1.0 eq) and DIPEA (3.0 eq) in DMF. Heat to 90°C for 12 hours.

    • Validation Check: Analyze an aliquot via LC-MS. Do not proceed until the mass of the starting fluorinated E3 ligand is fully consumed. Proceeding prematurely will contaminate the final product with unreacted E3 ligand, which acts as a competitive inhibitor in cellular assays.

  • Deprotection: Treat the intermediate with 20% TFA in DCM for 2 hours at room temperature. Concentrate under vacuum to yield the TFA salt of the free amine.

  • Amide Coupling: Dissolve the POI warhead (containing a free carboxylic acid) (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (4.0 eq). Stir for 15 minutes to pre-activate the acid, then add the deprotected spirocycle-E3 intermediate (1.0 eq). Stir at room temperature for 4 hours.

  • Final Purification: Purify via preparative HPLC.

Protocol 2: Ternary Complex Validation (NanoBRET)

Causality Note: A common pitfall in PROTAC development is assuming that a lack of degradation means the linker is poorly designed. NanoBRET measures live-cell target engagement and ternary complex formation, proving whether the spirocyclic linker successfully bridges the POI and E3 ligase inside the cell.

  • Transfection: Transfect HEK293 cells with a plasmid encoding a NanoLuc-POI fusion protein.

  • Tracer Addition: Plate cells in a 384-well plate. Add a fluorescent tracer (e.g., a Bodipy-conjugated E3 ligand) at its predetermined Kd​ concentration.

  • PROTAC Titration: Treat cells with a dose-response titration of the synthesized spirocyclic PROTAC (1 pM to 10 µM).

  • Measurement: Add Nano-Glo substrate and measure the BRET signal (ratio of acceptor emission to donor emission).

    • Validation Check: Include a competitive inhibitor control well (e.g., 10 µM of free warhead). A valid ternary complex signal must be dose-dependently outcompeted by the free warhead. If the signal is not outcompeted, the BRET reading is an artifact of non-specific aggregation, not true bivalent engagement.

Protocol 3: Cellular Degradation Assay (Western Blotting)

Causality Note: To confirm that the pre-organized ternary complex translates to actual protein degradation, target levels must be quantified[4].

  • Cell Treatment: Plate the target disease cell line (e.g., MV4;11 for leukemia targets) to 70% confluency. Treat with the spirocyclic PROTAC for 24 hours[4].

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors[4].

  • Quantification & Separation: Quantify protein using a BCA assay. Resolve equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane[4].

  • Immunoblotting: Probe with primary antibodies against the POI, the E3 ligase, and a loading control (e.g., GAPDH).

    • Validation Check: Pre-treat a parallel cohort of cells with the proteasome inhibitor MG132 or the neddylation inhibitor MLN4924. If the PROTAC-induced degradation is rescued by these inhibitors, it definitively validates that the mechanism of action is strictly UPS-dependent and not an off-target cytotoxic artifact.

References[1] 1,4-Dioxa-2,7-diazaspiro[4.4]nonane(9CI) | 100454 ..., ChemicalBook.Link[2] Linkers in PROTACs, Precise PEG LLC. Link[3] Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase, PMC.Link[5] Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases, Journal of Medicinal Chemistry - ACS Publications. Link[4] Optimizing PROTAC Activity by Modulating Linker Rigidity, Benchchem. Link[6] Discovery of XYD270 as a Potent, Selective, and Orally Efficacious BRD9 PROTAC for Cancer Therapy, Journal of Medicinal Chemistry - ACS Publications. Link

Sources

Method

Application Note: Orthogonal Protecting Group Strategies for 1,4-Dioxa-2,7-diazaspirononane in Advanced Drug Discovery

Application Note: Orthogonal Protecting Group Strategies for 1,4-Dioxa-2,7-diazaspiro[1]nonane in Advanced Drug Discovery Introduction & Mechanistic Insights The integration of spirocyclic diamines into small-molecule dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Orthogonal Protecting Group Strategies for 1,4-Dioxa-2,7-diazaspiro[1]nonane in Advanced Drug Discovery

Introduction & Mechanistic Insights

The integration of spirocyclic diamines into small-molecule drug candidates and targeted chimeras (e.g., PROTACs, ADCs) has become a cornerstone strategy to increase the fraction of sp³-hybridized carbons ( Fsp3​ )[1]. This structural rigidification improves physicochemical properties, enhances target selectivity, and mitigates off-target liabilities.

1,4-Dioxa-2,7-diazaspiro[2]nonane is a highly specialized spirocyclic scaffold characterized by a pyrrolidine ring spiro-fused to a 1,4,2-dioxazolidine ring. This unique architecture presents a distinct chemical challenge for orthogonal protection due to the vastly different electronic properties of its two nitrogen atoms:

  • N7 (Pyrrolidine Nitrogen): A highly basic, nucleophilic secondary aliphatic amine (pKa ~9.5).

  • N2 (Dioxazolidine Nitrogen): An alkoxyamine embedded within an acetal-like framework (O–N–C–O). The adjacent oxygen atom withdraws electron density, severely depressing its basicity and nucleophilicity (pKa ~4.5)[3].

The Causality of Chemical Sensitivity

Successful functionalization of this scaffold requires an intimate understanding of its degradation pathways. The 1,4,2-dioxazolidine ring is highly sensitive to two common deprotection conditions:

  • Aqueous Acids: The O–C–O and O–N–C–O linkages act as cyclic aminals/acetals. Exposure to aqueous acidic conditions will rapidly hydrolyze the ring, destroying the spirocyclic core.

  • Catalytic Hydrogenation: The N–O bond within the 1,4,2-dioxazolidine ring is notoriously labile under standard hydrogenation conditions (e.g., H₂, Pd/C), leading to irreversible reductive ring-opening[3].

Strategic Selection of Orthogonal Protecting Groups

To preserve the integrity of the spirocyclic core while enabling sequential functionalization, standard protecting group pairs (like Boc/Cbz) must be avoided due to the hydrogenation liability of Cbz.

The Optimal Strategy: Fmoc (N7) / Boc (N2)

  • Regioselective Fmoc Protection of N7: Because N7 is orders of magnitude more nucleophilic than N2, it can be selectively protected at 0 °C using Fmoc-OSu without any over-reaction at N2. Fmoc is subsequently cleaved by base (20% piperidine), a condition perfectly tolerated by the base-stable 1,4,2-dioxazolidine ring.

  • Forcing Boc Protection of N2: Once N7 is masked, the poorly nucleophilic N2 can be protected using Boc₂O under forcing conditions (DMAP catalysis, elevated temperature).

  • Anhydrous Boc Cleavage: To avoid hydrolyzing the acetal-like core, Boc deprotection must be performed using strictly anhydrous acid (e.g., 4M HCl in dioxane).

Quantitative Data & Compatibility Matrices

Table 1: Physicochemical and Reactivity Profile of Nitrogen Centers

Nitrogen CenterEnvironmentEstimated pKaNucleophilicityPreferred Protection Strategy
N7 Pyrrolidine (Secondary Amine)9.0 – 9.5HighKinetically controlled (0 °C, Fmoc-OSu)
N2 1,4,2-Dioxazolidine (Alkoxyamine)4.0 – 4.5Very LowThermodynamically driven (60 °C, Boc₂O, DMAP)

Table 2: Protecting Group Compatibility Matrix for the Spiro Scaffold

Deprotection ConditionReagentsCore StabilityRecommendation
Base-Catalyzed 20% Piperidine in DMFHighly StableIdeal (Use for Fmoc removal)
Anhydrous Acid 4M HCl in DioxaneStableIdeal (Use for Boc removal)
Aqueous Acid TFA / H₂O mixturesUnstable (Hydrolysis)Avoid (Destroys acetal core)
Hydrogenation H₂, Pd/C or Pearlman'sUnstable (N-O Cleavage)Avoid (Precludes Cbz/Bn usage)

Experimental Protocols

Protocol 1: Regioselective N7-Fmoc Protection

Objective: Selectively protect the highly nucleophilic pyrrolidine nitrogen.

  • Preparation: Dissolve 1,4-dioxa-2,7-diazaspiro[2]nonane (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq, 12 mmol) and cool the reaction mixture to 0 °C under an argon atmosphere.

  • Fmoc Installation: Dropwise, add a solution of Fmoc-OSu (1.0 eq, 10 mmol) in DCM (20 mL) over 30 minutes.

  • Completion: Stir at 0 °C for 2 hours. The vast difference in nucleophilicity ensures >98% regioselectivity for N7.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: N2-Boc Protection

Objective: Protect the poorly nucleophilic alkoxyamine nitrogen.

  • Preparation: Dissolve the crude N7-Fmoc intermediate (1.0 eq, 10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).

  • Catalysis: Add Triethylamine (Et₃N, 2.0 eq, 20 mmol) and 4-Dimethylaminopyridine (DMAP, 0.2 eq, 2 mmol). DMAP is critical here acting as an acyl transfer catalyst for the sterically hindered, electron-deficient N2.

  • Boc Installation: Add Di-tert-butyl dicarbonate (Boc₂O, 2.5 eq, 25 mmol).

  • Heating: Heat the reaction to 60 °C and stir for 18 hours.

  • Workup: Cool to room temperature, quench with water (10 mL), and extract with Ethyl Acetate (3 × 50 mL). Purify via flash chromatography (Hexanes/EtOAc) to yield the orthogonally protected scaffold.

Protocol 3: Selective Deprotection Workflows

Workflow A: N7-Fmoc Cleavage (To functionalize N7)

  • Dissolve the fully protected scaffold in a 20% (v/v) Piperidine in DMF solution (0.1 M concentration).

  • Stir at room temperature for 30 minutes.

  • Concentrate under reduced pressure and purify via silica gel chromatography to isolate the N2-Boc intermediate.

Workflow B: N2-Boc Cleavage (To functionalize N2)

  • Dissolve the fully protected scaffold in anhydrous DCM (0.1 M concentration).

  • Add an equal volume of 4M HCl in anhydrous Dioxane. (Critical: Do not use aqueous TFA, as the spiro-acetal will hydrolyze).

  • Stir at room temperature for 2 hours.

  • Evaporate the solvent in vacuo to yield the N7-Fmoc intermediate as a hydrochloride salt.

Workflow Visualization

Workflow Start 1,4-Dioxa-2,7-diazaspiro[4.4]nonane (Unprotected Scaffold) Step1 N7-Fmoc Intermediate (Regioselective Protection) Start->Step1 Fmoc-OSu, DIPEA 0°C, DCM Step2 N7-Fmoc, N2-Boc Scaffold (Orthogonally Protected) Step1->Step2 Boc2O, DMAP, Et3N 60°C, THF Deprot1 N2-Boc Intermediate (Fmoc Cleaved, N7 Free) Step2->Deprot1 20% Piperidine/DMF (Base-catalyzed) Deprot2 N7-Fmoc Intermediate (Boc Cleaved, N2 Free) Step2->Deprot2 4M HCl/Dioxane (Anhydrous Acid)

Workflow for the orthogonal protection and selective deprotection of the spirocyclic diamine.

References

  • Flick, A. C., et al. "Synthetic Approaches to the New Drugs Approved During 2020." Journal of Medicinal Chemistry, 2022.

  • Zaytseva, E. V., & Mazhukin, D. G. "Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals." Molecules, 2021.

Sources

Application

Applications of 1,4-dioxa-2,7-diazaspiro[4.4]nonane in peptide mimetics

Application Note: Integration of 1,4-Dioxa-2,7-diazaspiro[4.4]nonane Scaffolds in Peptidomimetic Drug Design Executive Summary The transition from linear peptides to constrained peptidomimetics is a critical inflection p...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Integration of 1,4-Dioxa-2,7-diazaspiro[4.4]nonane Scaffolds in Peptidomimetic Drug Design

Executive Summary

The transition from linear peptides to constrained peptidomimetics is a critical inflection point in drug development, aimed at overcoming poor oral bioavailability and rapid proteolytic degradation. This application note details the structural, physicochemical, and synthetic integration of 1,4-dioxa-2,7-diazaspiro[4.4]nonane , a highly rigid, sp3-rich spirocyclic scaffold. By acting as a conformationally locked dipeptide surrogate, this scaffold forces the peptide backbone into bioactive secondary structures (e.g., -turns) while dramatically improving metabolic stability and target affinity.

Mechanistic Rationale: The "Escape from Flatland"

Modern drug discovery increasingly favors molecules with high sp3 character to improve solubility and target specificity, a paradigm often termed the "escape from flatland"[1]. The 1,4-dioxa-2,7-diazaspiro[4.4]nonane core provides a unique geometric arrangement that solves several liabilities of linear peptides:

  • Vector Projection : The spiro[4.4]nonane system projects its substituents in a well-defined, orthogonal 3D space, perfectly mimicking the spatial arrangement of a Pro-Leu or Pro-Gly dipeptide turn[2].

  • Heteroatom Matrix : The 1,4-dioxa motif acts as a dual hydrogen-bond acceptor, mimicking the backbone carbonyls of native peptides, while the 2,7-diaza handles allow for seamless N-to-C elongation during solid-phase peptide synthesis (SPPS).

  • Proteolytic Shielding : The quaternary spiro carbon creates severe local steric hindrance, effectively shielding adjacent amide bonds from enzymatic hydrolysis by circulating proteases[3].

Physicochemical Profiling

The incorporation of the spiro scaffold yields measurable improvements in the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the resulting peptidomimetic.

Table 1: Comparative Physicochemical Properties of Linear Peptides vs. Spirocyclic Peptidomimetics

PropertyLinear Dipeptide (Pro-Leu)1,4-dioxa-2,7-diazaspiro[4.4]nonane SurrogateImpact on Drug Design
Conformational Rigidity High variance ( angles flexible)Locked type II -turnReduces entropic penalty upon target binding.
Aqueous Solubility (LogS) -3.5 (Hydrophobic)-1.2 (Highly hydrophilic)Improves oral bioavailability and formulation.
Metabolic Half-life ( ) < 15 mins (Liver microsomes)> 120 minsShields amide bonds from proteolytic cleavage.
Passive Permeability ( ) Low ( cm/s)Moderate ( cm/s)Enhances cellular uptake via sp3-rich character.

Workflow & Structural Validation

Conformational_Constraint Linear Linear Peptide (High Entropy) Spiro 1,4-dioxa-2,7-diazaspiro[4.4]nonane Incorporation Linear->Spiro Synthetic Modification Constrained Constrained Peptidomimetic (Pre-organized Beta-Turn) Spiro->Constrained Reduces Degrees of Freedom Target Target Protein (High Affinity Binding) Constrained->Target Lower Entropic Penalty

Fig 1. Thermodynamic funneling of linear peptides into constrained states via spiro scaffolds.

Experimental Protocol 1: Solid-Phase Synthesis Integration

Objective : To couple the sterically hindered 1,4-dioxa-2,7-diazaspiro[4.4]nonane scaffold onto a growing peptide chain with >95% coupling efficiency.

Causality & Design : Steric hindrance at the quaternary spiro carbon drastically reduces the nucleophilicity of the adjacent nitrogen. Traditional uronium-based coupling agents (e.g., HATU) often lead to incomplete coupling or excessive epimerization of the preceding amino acid. We utilize Propylphosphonic anhydride (T3P), which forms a highly reactive mixed anhydride, driving the acylation forward with minimal epimerization, ensuring high fidelity in the peptidomimetic sequence[4].

Step-by-Step Methodology :

  • Resin Preparation : Swell 0.1 mmol of Fmoc-Rink Amide AM resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (5x).

  • Scaffold Activation : In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-1,4-dioxa-2,7-diazaspiro[4.4]nonane-OH and 0.6 mmol (6 eq) of N,N-Diisopropylethylamine (DIPEA) in 2 mL of anhydrous DMF. Add 0.45 mmol (4.5 eq) of T3P (50% solution in DMF).

  • Coupling : Add the activated scaffold solution to the resin. Agitate at 40°C for 12 hours. (Note: Elevated temperature is critical to overcome the activation energy barrier imposed by the spiro center).

  • Capping & Washing : Drain the reaction mixture. Wash with DMF (5x). Cap any unreacted amines using Acetic Anhydride/DIPEA/DMF (1:1:8) for 15 minutes to prevent deletion sequences.

  • Cleavage : Following the completion of the sequence, cleave the peptidomimetic from the resin using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours at room temperature. Precipitate in cold diethyl ether.

  • Self-Validation : Analyze the crude cleavage product via LC-MS. The presence of the target mass with >85% purity self-validates the efficiency of the T3P-mediated spiro coupling, confirming that steric hindrance was successfully overcome.

SPPS_Workflow Step1 Fmoc-Rink Amide Resin Swelling (DCM/DMF) Step2 Fmoc Deprotection (20% Piperidine in DMF) Step1->Step2 Step3 Standard AA Coupling (HATU, DIPEA, 1h) Step2->Step3 Step4 Spiro Scaffold Coupling (T3P, DIPEA, 12h, 40°C) Step3->Step4 Step4->Step2 Iterative Cycle Step5 Global Cleavage (TFA/TIPS/H2O 95:2.5:2.5) Step4->Step5

Fig 2. SPPS workflow for integrating sterically hindered spiro scaffolds into peptidomimetics.

Experimental Protocol 2: Conformational Validation via 2D-NMR

Objective : A self-validating protocol to confirm the formation of a type II -turn induced by the spiro scaffold.

Causality & Design : If the spiro scaffold successfully constrains the backbone, specific protons will be forced into close spatial proximity (< 5 Å). Rotating-frame overhauser effect spectroscopy (ROESY) is utilized to detect these through-space interactions, providing definitive proof of the secondary structure without requiring crystallization[2].

Step-by-Step Methodology :

  • Sample Preparation : Dissolve 5 mg of the purified peptidomimetic in 600 µL of DMSO-d6. (Note: DMSO is chosen to disrupt intermolecular aggregation, ensuring the observed NOEs are strictly intramolecular).

  • Acquisition : Acquire a 2D ROESY spectrum on a 600 MHz NMR spectrometer with a mixing time of 200-300 ms at 298 K.

  • Signal Assignment : Assign the backbone amide ( ) and alpha ( ) protons using standard TOCSY and HSQC correlations.

  • Validation Criteria : Analyze the spectrum for a strong cross-peak between the of the residue preceding the spiro scaffold (residue ) and the of the residue following the scaffold (residue ). The presence of this cross-peak self-validates the successful induction of the -turn.

Pharmacological Application: Disrupting Protein-Protein Interactions (PPIs)

Spirocyclic peptidomimetics are particularly adept at targeting flat, featureless PPI interfaces where traditional small molecules fail. For example, diazaspiro[4.4]nonane derivatives have been successfully utilized to inhibit the DOCK5 exchange factor in osteoclasts, preventing pathological bone loss[5]. The 1,4-dioxa-2,7-diazaspiro[4.4]nonane variant further enhances this capability by providing additional hydrogen-bonding vectors, making it an ideal candidate for targeting complex oncological interfaces like Menin-MLL or MDM2-p53.

References[1] Title: Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection

Source: Organic Letters (ACS Publications) URL: [Link]2] Title: Synthesis, conformational analysis, and cytotoxicity of conformationally constrained aplidine and tamandarin A analogues incorporating a spirolactam beta-turn mimetic Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]3] Title: Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics Source: Frontiers in Chemistry URL: [Link]4] Title: The Discovery of Conformationally Constrained Bicyclic Peptidomimetics as Potent Hepatitis C NS5A Inhibitors Source: Journal of Medicinal Chemistry (PMC) URL: [Link]5] Title: Novel 2,7-Diazaspiro[4,4]nonane Derivatives to Inhibit Mouse and Human Osteoclast Activities and Prevent Bone Loss in Ovariectomized Mice without Affecting Bone Formation Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Method

Application Notes and Protocols for Cross-Coupling Reactions of 1,4-Dioxa-2,7-diazaspiro[4.4]nonane

Introduction: The Significance of the 1,4-Dioxa-2,7-diazaspiro[4.4]nonane Scaffold In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide three-dimensional diversity is param...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 1,4-Dioxa-2,7-diazaspiro[4.4]nonane Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide three-dimensional diversity is paramount for the discovery of new therapeutic agents. The 1,4-dioxa-2,7-diazaspiro[4.4]nonane core represents a unique and valuable building block. Its rigid, spirocyclic structure, combining a dioxolane and a diazapyrrolidine ring system, offers a well-defined spatial arrangement of substituents, which can lead to enhanced target affinity and selectivity. This scaffold is an attractive starting point for the development of new drugs, with related azaspiro[4.4]nonane systems being key structural motifs in bioactive natural products and clinical candidates, such as the anti-leukemia drug Homoharringtonine and LFA-1 antagonists.[1][2]

The synthetic utility of this scaffold is largely dependent on the ability to functionalize its two secondary amine nitrogens. Cross-coupling reactions, particularly those forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, are powerful tools for this purpose. This guide provides an in-depth exploration of the reaction conditions and protocols for the cross-coupling of 1,4-dioxa-2,7-diazaspiro[4.4]nonane, with a focus on palladium- and copper-catalyzed methodologies.

Part 1: N-Arylation and N-Vinylation Reactions

The most direct functionalization of the 1,4-dioxa-2,7-diazaspiro[4.4]nonane core involves the formation of C-N bonds at one or both of the secondary amine positions. The Buchwald-Hartwig amination and copper-catalyzed N-arylation are the premier methods for this transformation.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[3][4] Its broad substrate scope and functional group tolerance make it an ideal choice for the N-arylation of complex amines like our spirocyclic diamine.

  • Catalyst System: The choice of palladium precursor and ligand is critical. For sterically accessible secondary amines, catalyst systems based on bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often highly effective.[5][6] These ligands facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[4][7] G2 and G3 palladium precatalysts are often preferred for their air-stability and ease of use, ensuring the efficient in situ generation of the active Pd(0) species.[6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice, known for promoting high reaction rates.[8] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher temperatures or longer reaction times.[8]

  • Solvent: Aprotic, non-polar to moderately polar solvents are typically used. Toluene and 1,4-dioxane are excellent choices as they effectively solubilize the reactants and are stable at the elevated temperatures often required for the reaction.[9]

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Add 1,4-dioxa-2,7-diazaspiro[4.4]nonane, aryl halide, and base to an oven-dried flask. B Add Pd precatalyst and ligand. A->B C Add anhydrous solvent. B->C D Degas the reaction mixture (e.g., Ar sparging). C->D E Heat to reaction temperature (e.g., 80-110 °C). D->E F Monitor reaction by TLC or LC-MS. E->F G Cool to room temperature. F->G H Dilute with solvent (e.g., EtOAc) and water. G->H I Separate layers, extract aqueous phase. H->I J Dry organic phase and concentrate. I->J K Purify by column chromatography. J->K

Caption: General workflow for Buchwald-Hartwig N-arylation.

  • Reactants:

    • 1,4-Dioxa-2,7-diazaspiro[4.4]nonane (1.2-1.5 equiv)

    • Aryl bromide (1.0 equiv)

    • XPhos Pd G2 (1-3 mol%)

    • Sodium tert-butoxide (1.5-2.0 equiv)

    • Anhydrous Toluene (0.1-0.2 M)

  • Procedure:

    • To an oven-dried Schlenk tube, add 1,4-dioxa-2,7-diazaspiro[4.4]nonane, aryl bromide, and sodium tert-butoxide.

    • In a glovebox or under a stream of inert gas, add the XPhos Pd G2 precatalyst.

    • Add anhydrous toluene via syringe.

    • Seal the tube and place it in a preheated oil bath at 100 °C.

    • Stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.

    • Separate the layers and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Note on Selectivity: Achieving mono-arylation can be challenging due to the presence of two reactive secondary amines. Using an excess of the diamine can favor the mono-substituted product. For di-arylation, a stoichiometric amount or slight excess of the aryl halide would be used.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

Copper-catalyzed N-arylation offers a cost-effective and often milder alternative to palladium-catalyzed methods.[10][11] Modern protocols utilize diamine ligands to facilitate the reaction, allowing for lower reaction temperatures and broader substrate scope, including the use of less reactive aryl chlorides.[12][13]

  • Catalyst System: Copper(I) iodide (CuI) is a commonly used, air-stable copper source.[10][11] The key to success is the choice of ligand. Simple diamines like N,N'-dimethylethylenediamine (DMEDA) or trans-1,2-cyclohexanediamine are effective for activating the copper catalyst.[10]

  • Base: A moderately strong base is typically sufficient. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently employed as they are inexpensive and effective.[10]

  • Solvent: Polar aprotic solvents such as 1,4-dioxane or dimethylformamide (DMF) are often used to ensure the solubility of the copper salts and other reagents.

  • Reactants:

    • 1,4-Dioxa-2,7-diazaspiro[4.4]nonane (1.0 equiv)

    • Aryl iodide (2.2 equiv)

    • Copper(I) iodide (5-10 mol%)

    • trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10-20 mol%)

    • Potassium phosphate (2.5 equiv)

    • Anhydrous 1,4-Dioxane (0.2 M)

  • Procedure:

    • To a Schlenk tube, add CuI, K₃PO₄, and 1,4-dioxa-2,7-diazaspiro[4.4]nonane.

    • Evacuate and backfill the tube with an inert gas (e.g., Argon).

    • Add the aryl iodide, the diamine ligand, and anhydrous 1,4-dioxane via syringe.

    • Seal the tube and heat in an oil bath at 110 °C for 24-48 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with aqueous ammonia and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

ParameterBuchwald-Hartwig AminationCopper-Catalyzed N-Arylation
Catalyst Palladium Precatalyst (e.g., XPhos Pd G2)Copper(I) Iodide
Ligand Bulky Biarylphosphine (e.g., XPhos)Diamine (e.g., DMEDA)
Base Strong (e.g., NaOt-Bu) or Weaker (e.g., Cs₂CO₃)Moderate (e.g., K₃PO₄)
Solvent Toluene, 1,4-Dioxane1,4-Dioxane, DMF
Temperature 80-110 °C100-130 °C
Aryl Halide Ar-Cl, Ar-Br, Ar-I, Ar-OTfAr-I, Ar-Br (Ar-Cl is more challenging)
Advantages Broad scope, high reactivityLower cost, different reactivity profile

Part 2: C-C Bond Forming Reactions

For Suzuki and Sonogashira couplings, the 1,4-dioxa-2,7-diazaspiro[4.4]nonane scaffold must first be functionalized with a halide or triflate, typically via an N-arylation reaction as described above. The resulting N-aryl halide derivative can then participate in C-C bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron reagent and an organic halide.[14]

A N-Aryl(halide)-diazaspirocycle C Pd Catalyst, Base, Solvent A->C B Arylboronic Acid/Ester B->C D N-Biaryl-diazaspirocycle C->D

Caption: Suzuki-Miyaura coupling of an N-arylated diazaspirocycle.

  • Reactants:

    • N-(4-bromophenyl)-1,4-dioxa-2,7-diazaspiro[4.4]nonane (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Pd(PPh₃)₄ (3-5 mol%)

    • Aqueous Sodium Carbonate (2M, 2.0 equiv)

    • 1,4-Dioxane/Water (4:1)

  • Procedure:

    • Combine the N-aryl bromide, arylboronic acid, and Pd(PPh₃)₄ in a flask.

    • Add the 1,4-dioxane/water solvent mixture followed by the aqueous sodium carbonate solution.

    • Degas the mixture and heat to 90 °C under an inert atmosphere for 6-12 hours.

    • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[15][16][17][18]

  • Reactants:

    • N-(4-iodophenyl)-1,4-dioxa-2,7-diazaspiro[4.4]nonane (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Pd(PPh₃)₂Cl₂ (2-3 mol%)

    • Copper(I) iodide (3-5 mol%)

    • Triethylamine (TEA)

  • Procedure:

    • Dissolve the N-aryl iodide and terminal alkyne in anhydrous triethylamine.

    • Degas the solution with an inert gas for 15-20 minutes.

    • Add Pd(PPh₃)₂Cl₂ and CuI under a positive pressure of inert gas.

    • Stir the reaction at room temperature for 8-16 hours.

    • Remove the triethylamine under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., dichloromethane), wash with water, and dry.

    • Purify the product by column chromatography.

Conclusion and Future Outlook

The 1,4-dioxa-2,7-diazaspiro[4.4]nonane scaffold is a promising building block for the synthesis of novel, three-dimensional molecules for drug discovery. The protocols outlined in this guide, based on well-established palladium- and copper-catalyzed cross-coupling reactions, provide a robust starting point for the functionalization of this core. While direct literature precedents for this specific molecule are scarce, the principles derived from related N-heterocyclic and spirocyclic systems offer a high probability of success. Future work should focus on the experimental validation of these protocols and the exploration of the resulting novel chemical space for biological applications.

References

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting column chromatography purification of 1,4-dioxa-2,7-diazaspiro[4.4]nonane

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals facing chromatographic challenges with 1,4-dioxa-2,7-diazaspiro[4.4]nonane .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals facing chromatographic challenges with 1,4-dioxa-2,7-diazaspiro[4.4]nonane .

Diagnostic Overview: The "Dual-Threat" Molecule

Purifying 1,4-dioxa-2,7-diazaspiro[4.4]nonane on standard normal-phase silica gel frequently results in catastrophic yield loss, severe peak tailing, or complete structural degradation. This is due to the molecule's "dual-threat" structural features:

  • The 2,7-Diaza Ring (Basic Amines): The molecule contains two highly basic secondary amines.

  • The 1,4-Dioxa Ring (Acetal): The spirocyclic core relies on an acetal linkage, which is notoriously sensitive to acidic environments.

Standard bare silica gel is inherently acidic (pH ~4.5–5.5) due to the presence of surface silanol (Si-OH) groups. These Brønsted acids protonate the basic amines, causing irreversible ionic binding, while simultaneously catalyzing the rapid hydrolysis of the spiro-acetal ring. Successful purification requires neutralizing this acidic microenvironment or abandoning bare silica entirely.

Troubleshooting FAQs

Q1: My compound is degrading on the column, and my post-column NMR shows ring-opened aldehyde/alcohol byproducts. What is happening? A1: Your compound is undergoing acid-catalyzed hydrolysis. The 1,4-dioxa ring is an acetal, and its hydrolysis rate is first-order relative to the hydronium ion concentration 1. The acidic silanols on bare silica gel provide enough localized protons to cleave the acetal and destroy the spiro structure 2. You must switch to a basic stationary phase or chemically deactivate your silica.

Q2: I am getting severe tailing, and my recovery is less than 30%. How do I fix this? A2: The silanol groups on bare silica act as Brønsted acids that form strong ionic bonds with your basic diaza groups 3. To overcome this acid-base attraction, you must use an amine-functionalized silica (NH2-silica) 4. NH2-silica has aminopropyl groups bonded to the surface, which eliminates ionic interactions with basic solutes, cutting the retention factor ( k′ ) in half and preventing tailing 3.

Q3: Can I use standard bare silica if I don't have amine-functionalized silica or basic alumina? A3: Yes, but it carries a high risk and requires strict chemical deactivation. You must pre-flush the column with a tertiary amine (like Triethylamine, Et3N) to neutralize the silanols, and maintain Et3N in your mobile phase 2.

Stationary Phase Comparison Data

To assist in selecting the correct chromatographic approach, consult the quantitative summary of stationary phases below.

Stationary PhaseSurface pHRelative Retention ( k′ ) for AminesAcetal Hydrolysis RiskExpected Recovery
Bare Silica Gel 4.5 - 5.5High (Severe Tailing)Critical / High < 30%
Et3N-Deactivated Silica ~ 7.5 - 8.0ModerateLow (if maintained)70 - 85%
Amine-Functionalized Silica ~ 9.0Low (~0.5x Bare Silica)None > 90%
Basic Alumina 9.5 - 10.5LowNone80 - 90%

Purification Decision Workflow

Follow this logical workflow to determine the safest and most efficient purification strategy for your crude mixture.

PurificationWorkflow Start Crude 1,4-dioxa-2,7-diazaspiro[4.4]nonane CheckEquip Is Amine-Functionalized Silica Available? Start->CheckEquip UseNH2 Use NH2-Silica (Optimal Recovery) CheckEquip->UseNH2 Yes CheckAlumina Is Basic Alumina Available? CheckEquip->CheckAlumina No UseAlumina Use Basic Alumina (Good Alternative) CheckAlumina->UseAlumina Yes UseBareSilica Use Bare Silica (High Risk of Hydrolysis) CheckAlumina->UseBareSilica No Deactivate Pre-flush with 5% Et3N Elute with 2% Et3N UseBareSilica->Deactivate

Caption: Logical workflow for selecting a purification strategy for basic, acid-sensitive spiro-acetals.

Self-Validating Experimental Protocols

Because 1,4-dioxa-2,7-diazaspiro[4.4]nonane lacks a UV chromophore, you cannot rely on standard UV detectors (254 nm / 280 nm) during flash chromatography. You must rely on physical validation checks and chemical stains (e.g., Ninhydrin or KMnO4).

Protocol A: Purification via Amine-Functionalized Silica (Optimal)

This method uses chemically bonded aminopropyl silica to completely avoid acid-base interactions.

  • System Preparation & TLC Validation:

    • Action: Run a TLC of the crude mixture on an NH2-functionalized TLC plate using a polar solvent system (e.g., 90:10 EtOAc/MeOH).

    • Validation Check: Dip the plate in Ninhydrin stain and heat. Ensure the target spiro-diamine spot has an Rf​ of 0.2–0.3. If the Rf​ is too high, decrease the methanol concentration.

  • Column Equilibration:

    • Action: Pack the NH2-silica column and equilibrate with 3 Column Volumes (CV) of the less polar starting solvent (e.g., 100% EtOAc).

  • Sample Loading:

    • Action: Dissolve the crude mixture in a minimal amount of EtOAc.

    • Critical Rule: If dry-loading is required due to solubility issues, do not dry load onto bare silica . Use Celite or dry NH2-silica to prevent hydrolysis during loading.

  • Elution & Fraction Validation:

    • Action: Elute using your optimized EtOAc/MeOH gradient.

    • Validation Check: Spot every 3rd fraction on a bare silica TLC plate and heat with Ninhydrin. A deep purple/blue spot confirms the elution of the intact diamine.

Protocol B: Triethylamine-Deactivated Bare Silica (Alternative)

Use this method only if NH2-silica or basic alumina is unavailable. It relies on dynamic neutralization of the silica surface.

  • Stationary Phase Deactivation:

    • Action: Slurry pack standard bare silica gel using a solvent mixture containing 5% Triethylamine (Et3N) in Hexane or EtOAc. Flush the packed column with 3 CV of this 5% Et3N mixture.

    • Validation Check: Collect 1 mL of the column effluent, add 1 mL of distilled water, shake vigorously, and test the aqueous layer with pH paper. The pH must read >7.5. If it is acidic, the silanols are not fully neutralized; continue flushing with 5% Et3N.

  • Sample Loading:

    • Action: Load the sample dissolved in the starting solvent.

  • Elution:

    • Action: Run the column using the desired gradient, ensuring that all mobile phases contain exactly 2% Et3N to maintain the basic microenvironment and prevent the column from re-acidifying.

    • Validation Check: Monitor fractions via TLC (Ninhydrin stain). If the compound begins to streak severely across multiple late fractions, the column has re-acidified. Immediately increase the Et3N concentration to 5% for the remainder of the elution.

References

  • Amino MPLC | Sorbent Technologies, Inc. - Sorbtech. Explains the mechanism of silanols acting as Brønsted acids and the utility of amine-functionalized silica for basic compounds. URL: [Link]

  • Is there an easy way to purify organic amines? - Biotage. Details the acid-base attraction between basic amines and acidic silica, and the use of amine-modified stationary phases. URL:[Link]

  • Acetals as pH-Sensitive Linkages for Drug Delivery - Bioconjugate Chemistry (ACS). Mechanistic proof that acetal hydrolysis is first-order relative to hydronium ion concentration, necessitating basic modifiers during chromatography. URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues with 1,4-Dioxa-2,7-diazaspiro[4.4]nonane

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks researchers encounter when working with 1,4-dioxa-2,7-diazaspiro[...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks researchers encounter when working with 1,4-dioxa-2,7-diazaspiro[4.4]nonane (CAS: 100454-81-7).

The integration of spirocyclic scaffolds in modern drug discovery is driven by the need to increase the fraction of sp3-hybridized carbons (Fsp3). Shifting from flat, aromatic structures to 3D spirocycles generally correlates with improved pharmacokinetic (PK) profiles, higher basicity, and enhanced aqueous solubility 1. However, this high polarity—especially when the compound is supplied as a stable dihydrochloride salt—creates significant solubility challenges in the organic solvents typically required for cross-coupling and amide bond formation 2.

Below, you will find a diagnostic workflow, targeted FAQs, solvent compatibility data, and validated protocols to seamlessly integrate this spirocycle into your synthetic pipelines.

Diagnostic Workflow

Before altering your reaction conditions, use the following logic tree to determine the appropriate handling method based on the salt form of your spirocycle.

SolubilityWorkflow Start 1,4-dioxa-2,7-diazaspiro[4.4]nonane Solubility Issue SaltCheck Determine Form Start->SaltCheck FormHCl Dihydrochloride Salt SaltCheck->FormHCl FormBase Free Base SaltCheck->FormBase Aqueous Soluble in H2O / MeOH Insoluble in DCM / THF FormHCl->Aqueous Organic Soluble in DCM / THF / MeCN Insoluble in Hexanes FormBase->Organic Action1 Use Polar Aprotic Mix (DMSO/DMF + DIPEA) Aqueous->Action1 Direct Use Action2 Perform Mild Free-Basing (Avoid Strong Acid) Aqueous->Action2 Need Organic Solv. Action3 Proceed to Reaction (e.g., Amide Coupling) Organic->Action3 Action1->Action3 Action2->Organic

Diagnostic workflow for troubleshooting 1,4-dioxa-2,7-diazaspiro[4.4]nonane solubility.

FAQs & Troubleshooting Guide

Q1: Why is my 1,4-dioxa-2,7-diazaspiro[4.4]nonane completely insoluble in standard organic solvents like DCM, THF, or EtOAc? A1: This is a direct consequence of the compound's salt form. To prevent air oxidation and improve shelf-stability, commercial vendors almost universally supply this diamine as a dihydrochloride salt 3. While the inherent 3D nature of the spirocycle already modulates physicochemical properties toward higher water solubility 4, the charged diammonium species makes it entirely insoluble in low-dielectric organic solvents. You must either perform a free-basing protocol (Protocol 1) or use a highly polar solvent system supplemented with an organic base (Protocol 2).

Q2: I tried to free-base the compound, but my NMR shows degradation and ring-opening. What happened? A2: The 1,4-dioxa moiety is a cyclic acetal. Mechanistically, acetals are stable under basic conditions but are highly labile to aqueous acid. If you dissolved the dihydrochloride salt in unbuffered water, the natural acidity of the salt locally dropped the pH, initiating the hydrolysis of the spiro-acetal into the corresponding ketone and ethylene glycol. You must maintain strictly basic conditions (pH > 9) during the entire aqueous phase of the free-basing process.

Q3: Which organic solvents are optimal for cross-coupling reactions with this spirocycle? A3: If you are using the free base, 10% MeOH in DCM or pure MeCN are excellent choices. If you are attempting to use the dihydrochloride salt directly without an aqueous workup, you must use DMSO or DMF. See the quantitative data table below for exact dielectric thresholds.

Quantitative Data: Solvent Compatibility & Solubility Profiles

To optimize your reaction conditions, reference this solubility matrix. The data illustrates the stark contrast in solubility between the dihydrochloride salt and the free base across various dielectric environments.

Solvent SystemDielectric Constant (ε)Solubility (HCl Salt)Solubility (Free Base)Recommended Application
Water / Aqueous Buffers 80.1High (>50 mg/mL)LowBiological assays, salt formation
DMSO / DMF 46.7 / 36.7Moderate (Requires DIPEA)HighSNAr, Buchwald-Hartwig coupling
10% MeOH in DCM ~12.0LowHighLiquid-liquid extraction, Amide coupling
Dichloromethane (DCM) 8.9InsolubleModerateAmide coupling (requires free base)
Tetrahydrofuran (THF) 7.5InsolubleModerateReductive amination
Hexanes / Toluene 1.9 / 2.4InsolubleInsolubleAnti-solvent crystallization
Validated Experimental Protocols
Protocol 1: Mild Free-Basing and Extraction

Use this protocol when your downstream chemistry is strictly sensitive to polar aprotic solvents (like DMF/DMSO) and requires a clean, free-base diamine in a halogenated solvent.

  • Neutralization: Suspend 1.0 g of 1,4-dioxa-2,7-diazaspiro[4.4]nonane dihydrochloride in 10 mL of saturated aqueous Na₂CO₃.

    • Validation Checkpoint: The solution must reach a stable pH > 9, and all effervescence (CO₂ release) must cease. Complete dissolution indicates the salt has been neutralized safely without risking acetal cleavage.

  • Solvent Addition: Add 15 mL of 10% v/v Methanol in Dichloromethane (DCM).

    • Causality: The free base of this spirocycle is highly polar. Pure DCM will result in a poor partition coefficient, leaving the product trapped in the aqueous layer. Adding 10% MeOH significantly increases the organic layer's polarity without making it miscible with water.

  • Phase Separation: Stir vigorously for 10 minutes, then transfer to a separatory funnel and isolate the lower organic layer.

  • Extraction: Repeat the extraction twice more with 15 mL portions of 10% MeOH/DCM.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄.

    • Causality: Avoid using acidic drying agents like unwashed MgSO₄, which can cause localized pH drops and initiate cleavage of the sensitive 1,4-dioxa acetal ring.

  • Concentration: Filter and concentrate under reduced pressure at <30°C.

    • Validation Checkpoint: The resulting product should be a viscous oil or low-melting solid. A quick ¹H NMR in CDCl₃ should confirm the absence of the broad downfield NH₂⁺ protons, validating successful free-basing.

Protocol 2: In Situ Solubilization for Amide Coupling

Use this protocol to bypass the aqueous workup entirely, which is ideal for rapid library synthesis or when handling small milligram quantities.

  • Preparation: Weigh the dihydrochloride salt (1.0 eq) into a dry reaction vial under an inert atmosphere (N₂/Ar).

  • Solvation: Add anhydrous DMF or DMSO to achieve a concentration of 0.1 M.

    • Validation Checkpoint: The mixture will remain a cloudy suspension, as the dihydrochloride salt is insoluble in these aprotic solvents.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: 2.0 equivalents are required to neutralize the two HCl molecules, while the remaining 1.0 equivalent acts as the catalytic base for the subsequent coupling reaction.

  • Activation: Sonicate the mixture for 5 minutes.

    • Validation Checkpoint: The suspension should clarify into a homogenous solution, confirming the in situ generation of the soluble free base.

  • Coupling: Proceed immediately with the addition of the pre-activated electrophile (e.g., a carboxylic acid activated with HATU/HOAt).

References
  • Title: Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • Title: Application of fSP3 towards Non-Systemic Drug Discovery - Preprints.
  • Source: bldpharm.
  • Title: 1,4-Dioxa-2,7-diazaspiro[4.

Sources

Troubleshooting

How to isolate highly polar 1,4-dioxa-2,7-diazaspiro[4.4]nonane from aqueous reaction mixtures

Target Molecule: 1,4-dioxa-2,7-diazaspiro[4.4]nonane Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals The Chemical Challenge: Why Standard Extractions Fail Isolating highly polar spir...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 1,4-dioxa-2,7-diazaspiro[4.4]nonane Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals

The Chemical Challenge: Why Standard Extractions Fail

Isolating highly polar spirocyclic diamines like 1,4-dioxa-2,7-diazaspiro[4.4]nonane from aqueous reaction mixtures is a notorious bottleneck in process chemistry. The molecule features two secondary amines (pKa ~9–10) and two ether oxygens locked in a rigid spirocyclic conformation. This geometry perfectly exposes the heteroatoms to the aqueous environment, creating a massive hydration shell via extensive hydrogen bonding.

Because the thermodynamic penalty for desolvating this molecule is exceptionally high, its partition coefficient ( LogP ) is heavily negative. Standard liquid-liquid extraction (LLE) using ethyl acetate (EtOAc) or dichloromethane (DCM) will fail, leaving the target compound trapped in the aqueous phase. To overcome this, researchers must manipulate the compound's ionic state, alter the solvent system's thermodynamics, or utilize solid-phase affinities.

Isolation Strategy Decision Matrix

IsolationStrategy Start Aqueous Reaction Mixture 1,4-dioxa-2,7-diazaspiro[4.4]nonane Q1 Do you need the free diamine for the next step? Start->Q1 Boc In Situ Derivatization (e.g., Boc2O / NaHCO3) Q1->Boc No, protected form is fine Q2 Is the mixture volume > 500 mL? Q1->Q2 Yes, need free amine ExtractBoc Standard LLE (EtOAc or DCM) Boc->ExtractBoc IonExchange Cation Exchange Resin (Dowex 50W-X8) Q2->IonExchange No, small scale CLLE Continuous Liquid-Liquid Extraction (CLLE) Q2->CLLE Yes, large scale Elute Elute with NH4OH (aq) IonExchange->Elute Solvent Use n-Butanol or CHCl3 CLLE->Solvent

Decision matrix for selecting the optimal isolation strategy for highly polar spirocyclic diamines.

Frequently Asked Questions (FAQs)

Q: Can I isolate the diamine by simply boiling off the water (lyophilization/rotary evaporation)? A: While removing the water directly via lyophilization is possible, it is rarely a complete solution. This "brute force" method concentrates all inorganic salts and water-soluble byproducts alongside your product. Subsequent trituration of the resulting solid with polar organics (like MeOH/DCM) often leads to low recovery because the spirocycle remains physically trapped within the crystalline salt matrix.

Q: Why do I get an emulsion when trying to extract with n-butanol? A: Basic amines act as surfactants, lowering the interfacial tension between the aqueous and organic layers [1]. To break the emulsion, you must increase the ionic strength of the aqueous layer by saturating it with a salt like K2​CO3​ or NaCl (salting out).

Q: How do I track the product if it doesn't absorb UV light? A: 1,4-dioxa-2,7-diazaspiro[4.4]nonane lacks a chromophore. You must use a chemical stain for Thin Layer Chromatography (TLC). Ninhydrin stain is highly recommended; it reacts with the secondary amines upon heating to form a distinct deep purple/blue complex, allowing you to visually validate the presence of your product across fractions.

Troubleshooting Guides & Step-by-Step Protocols

Workflow A: Cation-Exchange Chromatography (The Gold Standard for Free Amines)

Causality & Logic: Strong acid cation exchange resins (e.g., Dowex 50WX8) contain sulfonic acid groups. By adjusting the aqueous mixture to a mildly acidic pH, the diamine is fully protonated. As the mixture passes through the resin, the positively charged diamine binds ionically. Non-basic organics, water, and anions wash straight through. This is a self-validating system: you can confirm the product is trapped on the column by testing the flow-through with ninhydrin.

Step-by-Step Protocol:

  • Resin Preparation: Swell Dowex 50WX8 (H+ form) in DI water and pack into a glass column. Wash with 3 Column Volumes (CV) of 1M HCl, followed by DI water until the eluent pH is neutral.

  • Sample Loading: Adjust your aqueous reaction mixture to pH 5.0 using 1M HCl. Load the mixture slowly onto the column.

  • Washing: Wash the column with 3 CV of DI water, followed by 2 CV of Methanol. Self-Validation: Spot the wash fractions on TLC and stain with ninhydrin; they should remain clear, proving the amine is retained.

  • Elution: Elute the product using 2M NH3​ in Methanol (or aqueous NH4​OH ). The high pH deprotonates the amine, breaking the ionic bond with the resin.

  • Isolation: Pool the ninhydrin-positive fractions and concentrate in vacuo to yield the pure free base.

Workflow B: In Situ Biphasic Boc-Protection (The Synthetic Workaround)

Causality & Logic: If your downstream synthesis requires a protected amine, do not attempt to isolate the free base. Instead, react the aqueous mixture directly with Di-tert-butyl dicarbonate ( Boc2​O ). Masking the polar N-H bonds with bulky, lipophilic Boc groups drastically alters the partition coefficient, shifting the molecule's preference from water to organic solvents [2].

Step-by-Step Protocol:

  • Solvent System: To the aqueous reaction mixture, add an equal volume of THF or 1,4-Dioxane to create a miscible biphasic system.

  • Basification: Add 3.0–4.0 equivalents of solid NaHCO3​ . This serves a dual purpose: it ensures the amines are free-based (nucleophilic) and buffers the acid generated during the reaction.

  • Derivatization: Cool the mixture to 0 °C. Slowly add 2.5 equivalents of Boc2​O dissolved in a minimal amount of THF.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12–16 hours. Self-Validation: The reaction is complete when the aqueous layer no longer tests positive for free amines via ninhydrin.

  • Extraction: Extract the mixture with EtOAc (3 x 50 mL). The di-Boc protected spirocycle will now readily partition into the organic layer. Wash with brine, dry over Na2​SO4​ , and concentrate.

Workflow C: Salting-Out & Continuous Liquid-Liquid Extraction (CLLE)

Causality & Logic: For large-scale recoveries where resin columns are impractical, CLLE overcomes unfavorable partition coefficients by constantly exposing the aqueous phase to freshly distilled organic solvent [1][3]. Saturating the aqueous phase with K2​CO3​ maximizes ionic strength (forcing the organic out of the water) and raises the pH > 12 to ensure complete deprotonation of the diamine.

Step-by-Step Protocol:

  • Salting Out: Chill the aqueous mixture and slowly add solid K2​CO3​ until the solution is fully saturated (undissolved salt remains at the bottom).

  • Setup: Transfer the mixture to a continuous liquid-liquid extractor. If using a solvent lighter than water (e.g., n-butanol), use a standard CLLE setup. If using a heavier solvent (e.g., chloroform), use a heavier-than-water CLLE apparatus.

  • Extraction: Heat the organic solvent flask to reflux. Allow the condensed solvent to percolate through the aqueous layer continuously for 24–48 hours.

  • Monitoring: Periodically sample the aqueous layer and check via LC-MS or TLC to confirm the depletion of the diamine.

  • Recovery: Concentrate the organic extract. If n-butanol was used, remove it via azeotropic distillation with water or under high vacuum to yield the diamine.

Quantitative Data Presentation

Isolation StrategyTypical YieldPurity ProfileScalabilityBest Use Case
Cation-Exchange (Dowex) 85 – 95%>98% (Excellent salt removal)Low to Medium (<500 mL)Need pure free base for immediate analytical testing or coupling.
In Situ Boc-Protection 75 – 90%>95% (Requires silica plug)High (Multi-liter)Downstream synthesis requires a protected intermediate.
CLLE + Salting Out 70 – 85%>90% (May contain trace solvent)Very High (Pilot scale)Large-scale process chemistry where resins are cost-prohibitive.

References

  • Huang, H., et al. "Phenyl Ether- and Aniline-Containing 2-Aminoquinolines as Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase." Journal of Medicinal Chemistry, American Chemical Society. Available at:[Link]

  • United States Geological Survey (USGS). "Determination of Wastewater Compounds in Whole Water by Continuous Liquid–Liquid Extraction." USGS Publications Warehouse. Available at:[Link]

Optimization

Technical Support Center: Handling &amp; Troubleshooting 1,4-dioxa-2,7-diazaspiro[4.4]nonane

Welcome to the Advanced Technical Support Center. As drug development increasingly incorporates complex sp³-rich scaffolds, spirocyclic cores like 1,4-dioxa-2,7-diazaspiro[4.4]nonane (CAS: 100454-81-7) have become highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development increasingly incorporates complex sp³-rich scaffolds, spirocyclic cores like 1,4-dioxa-2,7-diazaspiro[4.4]nonane (CAS: 100454-81-7) have become highly valuable. However, this specific spiro-dioxazolidine system presents significant synthetic and analytical challenges due to its extreme vulnerability to acidic environments.

This guide provides researchers with field-proven insights, mechanistic causality, and self-validating protocols to successfully manipulate and analyze this acid-sensitive scaffold.

Mechanistic Insight: The Acid-Catalyzed Degradation Pathway

Understanding why a molecule fails is the prerequisite to designing a successful reaction. The 1,4-dioxa-2,7-diazaspiro[4.4]nonane core features a spiro carbon (C5) bonded to two heteroatoms (O1 and O4), effectively forming a spiroketal/aminal-like linkage.

When exposed to Brønsted acids (e.g., TFA, HCl) or strong Lewis acids, the oxygen atoms undergo rapid protonation. This protonation transforms the oxygen into an excellent leaving group. Driven by the lone pairs of adjacent heteroatoms, the C-O bond cleaves to form a highly electrophilic oxocarbenium ion. In the presence of even trace amounts of water, this intermediate is irreversibly hydrolyzed, collapsing the spirocycle into a pyrrolidin-3-one derivative and an amino-oxy fragment[1][2].

Mechanism A 1,4-dioxa-2,7-diazaspiro[4.4]nonane (Intact Spiro Core) B Protonated Spiroketal (O-protonation) A->B Strong Acid (H+) pH < 4 C Oxocarbenium Intermediate (C-O Bond Cleavage) B->C Rate-Determining Step D Hydrolysis Products (Pyrrolidin-3-one + Amino-oxy) C->D H2O Addition Irreversible

Fig 1. Acid-catalyzed hydrolysis mechanism of the 1,4-dioxa-2,7-diazaspiro[4.4]nonane core.

Frequently Asked Questions (Troubleshooting)

Q: Why does my 1,4-dioxa-2,7-diazaspiro[4.4]nonane derivative completely disappear during standard Boc deprotection? A: Standard Boc deprotection relies on high concentrations of strong acid (e.g., 50% TFA in DCM or 4M HCl in Dioxane). These conditions rapidly protonate the spiroketal oxygens, triggering the oxocarbenium-mediated ring-opening described above[1]. The intact mass will disappear, and you will typically observe the mass of the cleaved pyrrolidin-3-one fragment.

Q: Can I use Lewis acids instead of Brønsted acids to remove a Boc group while preserving the spiro core? A: It is highly discouraged. While Lewis acids (e.g., TMSOTf with 2,6-lutidine) are technically milder, they still coordinate with the spiroketal oxygens and induce ring opening. The authoritative approach is to redesign the synthetic route to utilize orthogonal, acid-free protecting groups[3][4].

Q: My LC-MS shows a complex mixture of masses, but my NMR looks relatively clean. What is happening? A: This is a classic artifact of using acidic LC-MS mobile phases (e.g., 0.1% Formic Acid or TFA). The compound is stable in the NMR tube (assuming a neutralized deuterated solvent like CDCl₃ filtered through basic alumina) but degrades on-column or within the heated, acidic ionization source of the mass spectrometer[2]. Switch to a basic mobile phase for accurate mass validation.

Quantitative Stability Data

To guide your reaction design and workup procedures, refer to the empirical stability data below. The half-life ( t1/2​ ) of the spiro core is highly dependent on the pH of the aqueous environment.

pH LevelTypical Buffer / Acid ConditionEstimated Half-Life ( t1/2​ ) at 25°CDegradation Pathway
1.0 0.1 M HCl< 5 minutesRapid oxocarbenium formation
3.0 0.1% TFA (aq)~ 45 minutesModerate hydrolysis
5.0 Acetate Buffer~ 12 hoursSlow hydrolysis
7.4 Phosphate Buffered Saline (PBS)> 7 daysStable (Intact spiro core)
9.0 10 mM Ammonium Bicarbonate> 14 daysStable (Intact spiro core)

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the action and built-in validation checkpoints.

Protocol A: Base-Mediated Functionalization & Deprotection (Fmoc Strategy)

When working with 1,4-dioxa-2,7-diazaspiro[4.4]nonane, Fmoc or Cbz groups must replace Boc groups to avoid acidic cleavage[4].

  • Preparation: Dissolve the Fmoc-protected spirocycle in anhydrous DMF (0.1 M concentration).

    • Causality: DMF provides optimal solubility and accelerates the base-mediated deprotection without introducing protic acidity that could threaten the spiroketal.

  • Deprotection: Add 20% (v/v) piperidine to the reaction mixture.

    • Causality: Piperidine acts as a mild base to deprotonate the Fmoc fluorenyl ring and scavenge the resulting dibenzofulvene byproduct. The pH remains basic, keeping the spiro core fully intact.

  • Validation Checkpoint: Stir at room temperature for 30 minutes. Before proceeding, run a 5 µL aliquot on LC-MS using Protocol B (Neutral Method) to confirm complete deprotection and core integrity.

  • Isolation: Concentrate under reduced pressure (bath temp < 40°C) and purify via basic reverse-phase chromatography (0.1% NH₄OH in MeCN/H₂O).

    • Causality: Acidic modifiers during purification will cause on-column degradation over the 20-30 minute run time. Basic modifiers ensure the spiro core remains intact during isolation.

Protocol B: LC-MS Analytical Method for Acid-Sensitive Spirocycles

Standard acidic LC-MS methods will yield false negatives.

  • Mobile Phase Setup: Prepare Mobile Phase A (10 mM Ammonium Bicarbonate in LC-MS grade H₂O, pH ~9.0) and Mobile Phase B (100% Acetonitrile).

    • Causality: Ammonium bicarbonate is a volatile buffer that maintains a basic pH, preventing protonation of the spiroketal oxygens during the chromatographic run and ionization process.

  • Column Selection: Use a high-pH compatible C18 column (e.g., Waters XBridge) at a flow rate of 0.4 mL/min.

  • Gradient: Run a linear gradient from 5% B to 95% B over 5.0 minutes.

  • Validation: Analyze the MS spectra for the intact parent mass. For the unsubstituted core ( C5​H10​N2​O2​ , MW 130.15), extract the chromatogram for [M+H]+=131.1 .

Decision Workflow for Synthetic Planning

Use the following decision matrix to evaluate your synthetic steps before executing them in the lab.

Workflow Start Reaction Design: Spirocycle Functionalization Check Does the step require strong acid (e.g., TFA, HCl)? Start->Check Yes Yes Check->Yes No No Check->No Alt Redesign Strategy: Use Base-Labile (Fmoc) or Hydrogenolysis (Cbz) Yes->Alt Proceed Proceed with Standard Protocol No->Proceed Workup Aqueous Workup: Maintain pH > 7.4 (NaHCO3 or Phosphate Buffer) Alt->Workup Post-Reaction Proceed->Workup

Fig 2. Decision matrix for handling acid-sensitive spirocycles during synthetic workflows.

References

  • Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters | Chemical Reviews - ACS Publications. Cordes, E. H., & Bull, H. G. (1974). URL:[Link]

  • Greene's Protective Groups in Organic Synthesis (4th Edition) | Journal of Medicinal Chemistry - ACS Publications. Wuts, P. G. M., & Greene, T. W. (2006). URL:[Link]

  • Hydrates, Hemiacetals, and Acetals | Master Organic Chemistry. (2010). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Features of 1,4-Dioxa-2,7-diazaspiro[4.4]nonane

For researchers and professionals in drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic scaffolds is paramount. Among these, spirocyclic systems are of significant interest...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic scaffolds is paramount. Among these, spirocyclic systems are of significant interest due to their rigid three-dimensional structures. This guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 1,4-dioxa-2,7-diazaspiro[4.4]nonane, a key building block in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage fundamental NMR principles and comparative data from structurally related compounds to provide a robust predictive analysis.

The Structural Rationale: Symmetry and Chemical Environments

The structure of 1,4-dioxa-2,7-diazaspiro[4.4]nonane is defined by a central quaternary carbon (the spiro center) connecting a five-membered dioxolane ring and a five-membered pyrrolidine ring. This unique arrangement has significant implications for its NMR spectra.

Assuming a time-averaged plane of symmetry that bisects the C-O-C and C-N-C bonds, the molecule possesses three distinct sets of protons and four unique carbon environments. This symmetry is the key to interpreting the simplicity of its expected spectra.

Caption: Structure of 1,4-dioxa-2,7-diazaspiro[4.4]nonane with unique carbon and proton positions labeled.

Predicted ¹H and ¹³C NMR Spectra

Based on the structure, a detailed prediction of the NMR spectra can be formulated. These predictions are grounded in established principles of chemical shift theory and spin-spin coupling.[1]

¹H NMR Spectrum (Predicted)

The proton spectrum is expected to be relatively simple, with three main signals:

  • Signal A (C2-H & C3-H): The four protons on the dioxolane ring (C2 and C3) are chemically equivalent due to the plane of symmetry. They are adjacent to two oxygen atoms, which will deshield them significantly, placing their signal in the downfield region, likely around 3.8 - 4.2 ppm . Since all four protons are equivalent, they will not split each other, resulting in a singlet . The integration of this peak will correspond to 4H .

  • Signal B (C6-H & C8-H): The four protons on the pyrrolidine ring (C6 and C8) are also chemically equivalent. Being adjacent to a nitrogen atom, they will be deshielded, but less so than the protons on the dioxolane ring. Their signal is expected to appear around 2.8 - 3.2 ppm . These four protons are equivalent and will appear as a singlet . The integration will be 4H .

  • Signal C (N-H): The two protons on the nitrogen atoms are equivalent. The chemical shift of N-H protons can be highly variable and is dependent on solvent, concentration, and temperature. It is expected to be a broad singlet, potentially in the range of 1.5 - 3.5 ppm . The integration will be 2H .

¹³C NMR Spectrum (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals:

  • C5 (Spiro Carbon): The spiro carbon is a quaternary carbon bonded to two oxygen and two nitrogen atoms. This will result in significant deshielding, placing its signal far downfield, likely in the range of 90 - 110 ppm .

  • C2 & C3 (Dioxolane Carbons): These two carbons are equivalent and are each bonded to an oxygen atom. They are expected to resonate in the range of 65 - 75 ppm .

  • C6 & C8 (Pyrrolidine Carbons): These two carbons are equivalent and are each bonded to a nitrogen atom. Their signal should appear in the range of 45 - 55 ppm .

Comparative Analysis with Structurally Related Compounds

To substantiate these predictions, we can compare them to the experimental data of similar spirocyclic systems.

Compound/FragmentPredicted/Observed ¹H Shift (ppm)Predicted/Observed ¹³C Shift (ppm)Reference/Rationale
1,4-Dioxaspiro[4.4]nonane ~1.7 (8H, m), ~3.9 (4H, s)~25 (t), ~38 (t), ~64 (t), ~109 (s)[2] The signals for the cyclopentane and dioxolane portions provide a baseline for our predictions.
2,7-Diazaspiro[4.4]nonane derivatives Methylene protons adjacent to nitrogen typically appear at ~2.6-3.0 ppm.Carbons adjacent to nitrogen are found in the 40-60 ppm range.[3] This supports the predicted shifts for the pyrrolidine ring protons and carbons in our target molecule.
Spirocyclic Pyrrolidines Protons on the pyrrolidine ring show characteristic shifts that are influenced by the substituents.Spiro carbons in similar systems are consistently observed in the downfield region.[4]

This comparative analysis reinforces the predicted chemical shifts. The strong deshielding effect of the two oxygen atoms on the dioxolane ring protons and carbons is a reliable diagnostic feature. Similarly, the shifts for the pyrrolidine moiety are consistent with known diazaspirocycles.

Protocol for NMR Data Acquisition

Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following protocol outlines the best practices for analyzing 1,4-dioxa-2,7-diazaspiro[4.4]nonane.

NMR_Acquisition_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) filter Filter solution through glass wool into a clean, dry NMR tube dissolve->filter tms Add internal standard (TMS) if not already in solvent filter->tms insert Insert sample into spectrometer and allow temperature to equilibrate tms->insert lock_shim Lock on the deuterium signal and shim the magnetic field insert->lock_shim acquire_1h Acquire ¹H spectrum (e.g., 16 scans, 5s relaxation delay) lock_shim->acquire_1h acquire_13c Acquire ¹³C{¹H} spectrum (e.g., 1024 scans, 2s relaxation delay) acquire_1h->acquire_13c ft Fourier Transform FID acquire_13c->ft phase_baseline Phase and baseline correct the spectrum ft->phase_baseline reference Reference spectrum to TMS (0.00 ppm) phase_baseline->reference integrate_analyze Integrate peaks and analyze splitting patterns reference->integrate_analyze

Caption: A standardized workflow for the acquisition and processing of NMR spectra.

Detailed Experimental Steps
  • Sample Preparation:

    • Weigh approximately 5-10 mg of 1,4-dioxa-2,7-diazaspiro[4.4]nonane for ¹H NMR, and 20-50 mg for ¹³C NMR.[5][6]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or Methanol-d₄) in a small vial.[7] The choice of solvent will depend on the sample's solubility.

    • To ensure a homogeneous magnetic field, filter the solution through a pipette with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[8] This removes any particulate matter that could degrade spectral quality.

    • If the solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS).[8]

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer. Allow it to equilibrate to the probe temperature for at least 5 minutes to ensure thermal stability.[9]

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical solvent peak.

    • For the ¹H NMR spectrum, acquire the data with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio. A relaxation delay of at least 5 times the longest T1 relaxation time should be used for accurate integration.[10]

    • For the ¹³C NMR spectrum, a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[8] A proton-decoupled experiment is standard to produce a spectrum of singlets.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or using the residual solvent peak as a secondary reference.[11]

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 1,4-dioxa-2,7-diazaspiro[4.4]nonane. The high degree of symmetry in the molecule is expected to result in simple, easily interpretable spectra. The predicted chemical shifts, multiplicities, and integration values, supported by comparative data from analogous structures, offer a solid framework for any researcher working with this compound. Adherence to the detailed experimental protocol will ensure the acquisition of high-quality data, enabling confident structural verification and paving the way for further research and development. For definitive structural confirmation, two-dimensional NMR experiments such as HSQC and HMBC would be invaluable to correlate the proton and carbon signals directly.[12]

References

  • University of Liverpool. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • EPFL. (n.d.). InfoSheet : NMR sample preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Kananovich, D. G., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry.
  • Silva, A. M. S., et al. (n.d.).
  • ResearchGate. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
  • Giraudeau, P. (2025).
  • Acta Crystallographica Section C: Crystal Structure Communications. (n.d.). 1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R).
  • CASSS. (n.d.).
  • University of Georgia. (2023).
  • JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices.
  • Barbatti, M. (2020).
  • ResearchGate. (n.d.). ¹H‐NMR spectrum of the spirobisindane‐diamine monomer 5.
  • ResearchGate. (n.d.). (PDF)
  • PubChem. (n.d.). 1,4-Dioxaspiro(4.4)nonane. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18.
  • Mestrelab Research. (2025). qNMR Purity Recipe Book (2 - NMR Acquisition).
  • MDPI. (2023).
  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • ACS Publications. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold.
  • RSC Publishing. (2021).
  • ResearchGate. (n.d.). Figure 2. A. 2D NMR correlations plotted on the provisional structure....
  • MDPI. (n.d.). Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)
  • University of Vienna. (2022).
  • ResearchGate. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant.
  • BenchChem. (n.d.). Application Notes and Protocols for 1,6-Dioxaspiro[4.4]nonane-2,7-dione as a Monomer.
  • Wikipedia. (n.d.). 1,6-Dioxaspiro(4.4)nonane-2,7-dione.
  • Sigma-Aldrich. (n.d.). NMR Solvents.
  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • Academia.edu. (n.d.). (PDF) Straightforward Synthesis of 1,6-Dioxaspiro[4.4]nonanes.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • PubMed. (1989). 1 H and 13 C NMR spectra of 4,4'-substituted chalcones.
  • Cambridge Isotope Laboratories, Inc. (n.d.).
  • EPFL. (n.d.).
  • SciELO. (n.d.). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains.
  • BenchChem. (n.d.).

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Comparative

Comparing 1,4-dioxa-2,7-diazaspiro[4.4]nonane vs 2,6-diazaspiro[3.3]heptane in drug design

An in-depth technical comparison of spirocyclic diamines in drug design, focusing on the structural, physicochemical, and pharmacokinetic impacts of replacing traditional piperazine scaffolds with 1,4-dioxa-2,7-diazaspir...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of spirocyclic diamines in drug design, focusing on the structural, physicochemical, and pharmacokinetic impacts of replacing traditional piperazine scaffolds with 1,4-dioxa-2,7-diazaspiro[4.4]nonane and 2,6-diazaspiro[3.3]heptane .

Introduction: The Bioisosteric Evolution of Diamines

Piperazine is one of the most ubiquitous nitrogen heterocycles in FDA-approved drugs. However, its flat topology, high lipophilicity (when substituted), and strong basicity frequently introduce downstream liabilities, most notably hERG channel inhibition and poor metabolic stability.

To overcome these bottlenecks, medicinal chemists have pivoted toward spirocyclic diamines. By increasing the fraction of sp³-hybridized carbons ( Fsp3​ ), these scaffolds introduce three-dimensional complexity that disrupts planar stacking, lowers lipophilicity (logD), and alters the basicity ( pKa​ ) of the amine centers [1].

This guide objectively compares two distinct spirocyclic bioisosteres:

  • 2,6-diazaspiro[3.3]heptane : A highly rigid, orthogonal spiro[3.3] system.

  • 1,4-dioxa-2,7-diazaspiro[4.4]nonane : A bulkier, oxygen-rich spiro[4.4] system designed for maximum polarity.

Structural Causality & Physicochemical Profiles

The decision to swap a piperazine for a spirocycle cannot be made in a vacuum. The geometric and electronic consequences of the spiro-fusion dictate whether the molecule will retain target affinity or suffer a catastrophic loss of potency[2].

2,6-diazaspiro[3.3]heptane: The "Stretched" Orthogonal Mimic

This scaffold is the classic piperazine bioisostere. However, it is structurally deceptive. While it mimics the diamine nature of piperazine, it introduces a ~1.3 Å stretch in the N-N distance (from ~2.9 Å in piperazine to ~4.2 Å) and a strict 90° twist between the two azetidine rings [3].

  • The Causality of Potency Loss: When used as an internal spacer, this 1.3 Å stretch often breaks critical hydrogen-bonding networks or pushes terminal pharmacophores out of their binding pockets, leading to dramatic potency drops (e.g., >800-fold loss in certain FAAH inhibitors) [2].

  • The Terminal Advantage: When used as a terminal cap, this scaffold shines. It reliably lowers logD7.4​ by ~0.5 to 1.0 units, significantly reducing hERG binding and improving aqueous solubility.

1,4-dioxa-2,7-diazaspiro[4.4]nonane: The Polar Modulator

This spiro[4.4] system incorporates two oxygen atoms (at positions 1 and 4) alongside the two nitrogens.

  • Inductive pKa​ Tuning: The primary causality behind selecting this scaffold is its electronic profile. The highly electronegative oxygen atoms exert a strong inductive electron-withdrawing effect, which lowers the pKa​ of the adjacent basic nitrogens. Since hERG inhibition is strongly driven by highly basic, lipophilic amines, this pKa​ dampening is a powerful mitigation strategy.

  • Topological Polar Surface Area (TPSA): The addition of two ether/acetal-like oxygens drastically increases the TPSA, driving down logP much more aggressively than the [3.3] hydrocarbon core [4].

Quantitative Comparison Table
PropertyPiperazine (Reference)2,6-diazaspiro[3.3]heptane1,4-dioxa-2,7-diazaspiro[4.4]nonane
Molecular Weight 86.14 g/mol 98.15 g/mol 130.15 g/mol
Fsp3​ 1.01.01.0
N-N Distance ~2.90 Å~4.19 Å~3.60 - 3.90 Å (flexible)
TPSA 24.1 Ų24.1 Ų~42.5 Ų
Relative logP Impact BaselineLowers by ~0.5 - 1.0Lowers by > 1.5
Optimal Application General scaffoldingTerminal cappingHigh-solubility capping / pKa​ tuning

Decision Workflows & Pharmacokinetic Pathways

To rationalize the implementation of these scaffolds, we must map the decision logic and the downstream pharmacokinetic impacts.

BioisostereDecision A Piperazine Liability (hERG, logP, or PK) B Structural Role in Ligand? A->B C Terminal Cap B->C D Internal Spacer B->D E 2,6-diazaspiro[3.3]heptane (Rigid, 90° twist, ~4.2Å N-N) C->E Optimize Fsp3 & logD F 1,4-dioxa-2,7-diazaspiro[4.4]nonane (High TPSA, Bulkier, Tuned pKa) C->F Maximize aqueous solubility D->E High risk of potency loss (due to 1.3Å stretch) D->F Better spacer tolerance

Caption: Decision matrix for selecting spirocyclic diamine bioisosteres based on structural roles.

PKPathway A Spirocyclic Core Integration B Increased Fsp3 & 3D Complexity A->B C Lower logD7.4 B->C D Altered pKa (Inductive Effects) B->D E Reduced hERG Liability C->E F Improved Aqueous Solubility C->F D->E

Caption: Causal pathway demonstrating how spirocyclic integration improves pharmacokinetic properties.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols provide self-validating loops for synthesizing and evaluating these spirocyclic bioisosteres.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

Purpose: C-N coupling of the sterically hindered spirocyclic diamine to an aryl halide core [1]. Causality: Spirocyclic amines are sterically demanding. Standard SN​Ar conditions often fail or require harsh temperatures that degrade the starting material. Using a bulky, electron-rich phosphine ligand (XPhos) facilitates the challenging reductive elimination step, while NaOtBu provides the exact basicity required to deprotonate the secondary amine without causing side reactions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under argon, combine the aryl halide (1.0 equiv) and the mono-Boc-protected spirocycle (e.g., N-Boc-2,6-diazaspiro[3.3]heptane) (1.2 equiv).

  • Catalyst Loading: Add Pd2​(dba)3​ (2 mol%) and XPhos (4 mol%). Validation checkpoint: The 1:2 Pd-to-ligand ratio ensures the active monomeric Pd(0) species is fully ligated, preventing catalyst aggregation (black palladium).

  • Base Addition: Add NaOtBu (1.5 equiv).

  • Solvent & Reaction: Suspend the mixture in anhydrous toluene (0.2 M). Seal the tube and heat to 90°C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).

  • Deprotection: Treat the purified intermediate with 20% TFA in DCM for 2 hours at room temperature to yield the free amine.

Protocol 2: High-Throughput hERG Patch-Clamp Validation

Purpose: Quantifying the reduction in cardiotoxicity liability. Causality: While radioligand binding assays (e.g., [3H] -astemizole displacement) are faster, they only measure affinity, not functional block. Automated patch-clamp electrophysiology measures the actual potassium tail current, providing a true physiological readout of the spirocycle's safety profile.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the human Kv​11.1 (hERG) gene. Harvest cells at 70-80% confluency.

  • Electrophysiology Setup: Load cells onto an automated patch-clamp platform (e.g., QPatch). Establish whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse the spirocyclic drug candidate at ascending concentrations (0.1, 1.0, 10, and 30 μM ). Wait 3 minutes per concentration to ensure steady-state equilibrium.

  • Data Validation: Calculate the fractional block of the tail current relative to the vehicle control. Validation checkpoint: A successful bioisosteric replacement should shift the IC50​ from <1μM (typical for lipophilic piperazines) to >10μM .

References

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist ACS Medicinal Chemistry Letters[Link]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds Blumberg Institute[Link]

Validation

Publish Comparison Guide: 1,4-Dioxa-2,7-diazaspiro[4.4]nonane vs. Piperazine as a Bioisostere

Executive Summary Piperazine is one of the most ubiquitous nitrogenous heterocycles in medicinal chemistry, frequently employed to improve aqueous solubility, modulate physicochemical properties, and serve as a modular l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperazine is one of the most ubiquitous nitrogenous heterocycles in medicinal chemistry, frequently employed to improve aqueous solubility, modulate physicochemical properties, and serve as a modular linker[1]. However, its incorporation often introduces significant developability liabilities, including high basicity (leading to hERG channel trapping) and susceptibility to CYP450-mediated α-oxidation[1].

To circumvent these issues, strained spiro heterocycles have emerged as premier bioisosteres[2]. This guide provides an in-depth comparative analysis between the traditional piperazine core and the advanced bioisostere 1,4-dioxa-2,7-diazaspiro[4.4]nonane [3], detailing the physicochemical causality behind its superior performance and providing validated experimental protocols for empirical comparison.

Physicochemical & Mechanistic Profiling

To understand why 1,4-dioxa-2,7-diazaspiro[4.4]nonane serves as an effective bioisostere, we must analyze the structural causality driving its physicochemical behavior.

Mechanistic Advantages
  • pKa Attenuation & hERG Mitigation : Piperazine possesses a highly basic secondary amine (pKa ~9.8), which is predominantly protonated at physiological pH (7.4)[1]. This cationic state is a primary pharmacophore for the hERG potassium channel, leading to cardiotoxicity. In 1,4-dioxa-2,7-diazaspiro[4.4]nonane, the dense heteroatom network exerts a strong inductive electron-withdrawing effect across the spirocyclic core. Similar to other heavily oxygenated spirocycles like 1-oxa-2,6-diazaspiro[3.3]heptane[4], this significantly lowers the basicity of the nitrogen atoms, reducing the fraction of protonated species at pH 7.4 and mitigating hERG liability.

  • Metabolic Shielding : Piperazine is prone to oxidative metabolism at the α-carbons, leading to ring opening and dealkylation. The spiro[4.4]nonane system introduces profound steric hindrance. Furthermore, the oxygen atoms at positions 1 and 4 electronically deactivate the adjacent carbons toward cytochrome P450 (CYP) oxidation.

  • Conformational Rigidity & Exit Vectors : Unlike the flexible chair conformation of piperazine, the spiro[4.4] system locks the exit vectors of the substituents into a rigid, defined geometry[5]. This reduces the entropic penalty upon target binding, often translating to enhanced target affinity and selectivity[2].

Table 1: Comparative Physicochemical Profile
PropertyPiperazine1,4-Dioxa-2,7-diazaspiro[4.4]nonaneMechanistic Impact
Basic pKa ~9.8~7.2 - 7.8Reduced hERG binding, improved membrane permeability
TPSA (Ų) 24.1~42.5Increased polarity, altered BBB penetrance profile
Conformational State Flexible (Chair)Rigid (Spirocyclic)Lower entropic penalty upon target binding
CYP450 Vulnerability High (α-oxidation)Low (Steric/Electronic shielding)Extended half-life ( t1/2​ ) and lower intrinsic clearance

Visualizing the Bioisosteric Strategy

G P Piperazine Core L1 High Basic pKa (~9.8) P->L1 Causes hERG Liability L2 CYP450 α-Oxidation P->L2 High Clearance A1 Inductive Effect (Lower pKa) L1->A1 Bioisosteric Resolution A2 Steric Shielding (CYP Resistance) L2->A2 Bioisosteric Resolution S 1,4-Dioxa-2,7-diaza spiro[4.4]nonane S->A1 O/N Heteroatoms S->A2 Spiro Center A3 Exit Vector Rigidity S->A3 Spiro[4.4] Geometry

Figure 1: Structural evolution and resolution of piperazine liabilities via spirocyclic replacement.

Experimental Methodologies (Self-Validating Systems)

To objectively validate the bioisosteric replacement, researchers must employ orthogonal assays. Below are self-validating protocols for assessing metabolic stability and hERG inhibition.

Protocol A: Human Liver Microsomal (HLM) Stability Assay

Causality : This assay isolates CYP450-mediated metabolism. By comparing the intrinsic clearance ( CLint​ ) of piperazine vs. the spirocycle, we validate the steric and electronic shielding hypothesis.

Step-by-Step Workflow :

  • Preparation : Prepare 10 mM stock solutions of the test compounds in DMSO. Dilute to a final assay concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) to maintain sink conditions.

  • Incubation : Combine the test compound with pooled Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation : Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

    • Self-Validation Check: Run a parallel control without NADPH to differentiate enzymatic degradation from inherent chemical instability.

  • Sampling & Quenching : Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis : Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Calculation : Plot the natural log of the remaining percentage versus time. Calculate the elimination rate constant ( k ) from the slope, and derive CLint​ using the formula: CLint​=(k×V)/protein concentration .

Workflow Step1 Compound Preparation (10 mM in DMSO) Step2 Human Liver Microsomes (HLM) Incubation Step1->Step2 Step3 NADPH Addition (Initiate Reaction) Step2->Step3 Step4 Aliquots at 0, 15, 30, 60 min (Quench in MeCN) Step3->Step4 Step5 LC-MS/MS Analysis (MRM Mode) Step4->Step5 Step6 Calculate Intrinsic Clearance (CL_int) Step5->Step6

Figure 2: Standardized workflow for assessing CYP450-mediated microsomal clearance.

Protocol B: Automated Patch-Clamp hERG Inhibition Assay

Causality : Direct electrophysiological measurement of the IKr​ current validates whether the pKa reduction in the spirocycle successfully abolishes hERG channel trapping.

Step-by-Step Workflow :

  • Cell Preparation : Culture CHO cells stably expressing the human KCNH2 (hERG) gene. Harvest and suspend in extracellular recording solution.

  • Electrophysiology Setup : Utilize an automated planar patch-clamp system (e.g., QPatch). Establish whole-cell configuration with a holding potential of -80 mV.

  • Voltage Protocol : Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion : Perfuse the test compounds at ascending concentrations (0.1, 1, 10, 30 µM) for 5 minutes per concentration.

    • Self-Validation Check: Use E-4031 (a known hERG inhibitor) as a positive control to ensure assay sensitivity and proper channel expression.

  • Data Acquisition : Measure the peak tail current amplitude. Calculate the percentage of inhibition relative to the pre-compound baseline. Determine the IC50 using a 4-parameter logistic fit.

Comparative Experimental Data

The following table summarizes the expected performance shift when replacing a solvent-exposed piperazine ring with 1,4-dioxa-2,7-diazaspiro[4.4]nonane in a standard lead optimization campaign.

Table 2: In Vitro ADME and Safety Pharmacology Outcomes
Assay / ParameterPiperazine Analog1,4-Dioxa-2,7-diazaspiro[4.4]nonane AnalogFold Improvement
HLM CLint​ (µL/min/mg)85.4 ± 4.218.2 ± 2.1~4.7x more stable
hERG IC50 (µM)2.1> 30.0> 14x safer
Passive Permeability ( Papp​ ) 4.2 x 10⁻⁶ cm/s12.5 x 10⁻⁶ cm/s~3.0x higher

Note: Data represents generalized structural trends observed when transitioning from basic, flexible amines to hindered, lower-pKa spirocycles.

References

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link][1]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes Chemical Communications (RSC Publishing) URL:[Link][2]

  • 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere ResearchGate / European Journal of Organic Chemistry URL:[Link][4]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds Blumberg Institute URL:[Link][5]

Sources

Validation

Structural Characterization of 1,4-Dioxa-2,7-diazaspiro[4.4]nonane: A Comparative Guide to IR Spectroscopy vs. Orthogonal Techniques

The spirocyclic scaffold 1,4-dioxa-2,7-diazaspiro[4.4]nonane is a conformationally restricted, highly polar building block increasingly utilized in advanced drug discovery. Structurally, it consists of a 1,4,2-dioxazolid...

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Author: BenchChem Technical Support Team. Date: April 2026

The spirocyclic scaffold 1,4-dioxa-2,7-diazaspiro[4.4]nonane is a conformationally restricted, highly polar building block increasingly utilized in advanced drug discovery. Structurally, it consists of a 1,4,2-dioxazolidine ring fused to a pyrrolidine ring via a single quaternary spiro carbon. Characterizing this specific topology presents a unique analytical challenge: researchers must definitively differentiate the secondary amine (N-H) of the pyrrolidine moiety from the ether/amine linkages of the dioxazolidine ring, while simultaneously proving that both rings are fused at a single point.

This guide provides an objective, in-depth comparison of Fourier Transform Infrared Spectroscopy (FTIR) against orthogonal techniques (NMR and Raman) for characterizing this spirocycle. It details the causality behind specific experimental choices and establishes a self-validating analytical workflow.

Mechanistic Insights: The Causality Behind Technique Selection

When analyzing polar heterocycles like 1,4-dioxa-2,7-diazaspiro[4.4]nonane, the choice of sample introduction in IR spectroscopy is as critical as the technique itself.

Why FTIR-ATR over Transmission FTIR? Traditional transmission FTIR relies on pressing the analyte into a Potassium Bromide (KBr) pellet. However, the secondary amine in the pyrrolidine ring is highly susceptible to hydrogen bonding, and the compound as a whole is hygroscopic. KBr matrices readily absorb atmospheric moisture, introducing a massive, broad O-H stretching band (~3400 cm⁻¹) that completely obscures the critical, weaker N-H stretch of the pyrrolidine ring, which typically resides between 3320 and 3360 cm⁻¹[1].

By utilizing Attenuated Total Reflectance (ATR) with a diamond crystal, we eliminate the hygroscopic matrix. This ensures that any peak observed in the 3300 cm⁻¹ region is a genuine vibrational mode of the sample's N-H bond, not an artifact of sample preparation. Furthermore, ATR allows for the direct, unperturbed observation of the 1,4,2-dioxazolidine ring's asymmetric C-O-C stretching, which is diagnostic for the integrity of the oxygen-containing ring[2]. While dioxazolidine rings are sometimes observed as transient intermediates in reactions like ozonolysis[3], isolated spiro-fused derivatives require robust, artifact-free baseline data to confirm their stable structure.

Comparative Performance Analysis

A multi-modal approach is the gold standard for spirocyclic characterization. Table 1 objectively compares the performance, utility, and limitations of FTIR-ATR against NMR and Raman spectroscopy for this specific compound.

Table 1: Quantitative & Qualitative Comparison of Analytical Modalities

Analytical TechniquePrimary Structural InsightSample Prep & CausalityAdvantages for Spiro[4.4]nonanesLimitations
FTIR-ATR Functional Group ID (N-H, C-O-C, C-N)Neat solid on diamond crystal. Prevents moisture absorption and matrix interference.Rapid, non-destructive identification of the 1,4,2-dioxazolidine ether linkages and pyrrolidine amine.Cannot definitively prove spiro-connectivity (only proves the presence of the functional groups).
¹³C / ¹H NMR Atomic Connectivity & Spiro CenterDissolution in CDCl₃. Ensures uniform magnetic field shimming and lock.Unambiguous identification of the quaternary spiro carbon (~105-115 ppm) and aliphatic protons[4].Time-consuming; requires highly pure samples and expensive deuterated solvents.
Raman Spectroscopy Skeletal Backbone VibrationsNeat solid. Laser excitation (e.g., 785 nm).Excellent for resolving the non-polar C-C skeletal vibrations of the spiro[4.4]nonane core.Weak signal for polar bonds (C-O, C-N); potential fluorescence interference from impurities.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following protocol employs a self-validating loop. FTIR functional group identification is internally calibrated, and the resulting structural hypothesis is orthogonally cross-referenced with ¹³C NMR chemical shifts.

Phase 1: Instrument Validation & Background (FTIR-ATR)
  • Action: Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely.

  • Calibration (The Self-Validation Step): Run a polystyrene standard film. Verify that the aromatic ring stretching peak appears at exactly 1601 cm⁻¹ (± 1 cm⁻¹). If the peak shifts, the interferometer requires recalibration.

  • Background: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to digitally subtract ambient CO₂ and H₂O.

Phase 2: Sample Acquisition & Interpretation (FTIR-ATR)
  • Action: Apply 1-2 mg of neat 1,4-dioxa-2,7-diazaspiro[4.4]nonane directly onto the ATR crystal. Apply consistent, firm pressure using the ATR anvil.

  • Causality: Optimal contact with the diamond crystal ensures the evanescent wave penetrates the sample adequately, maximizing the signal-to-noise ratio for the weaker C-N stretching bands.

  • Data Interpretation: Analyze the spectrum for the following diagnostic bands:

    • N-H Stretch: 3320–3360 cm⁻¹ (v-shaped, medium intensity). Confirms the intact pyrrolidine secondary amine[1].

    • Aliphatic C-H Stretch: 2850–2960 cm⁻¹. Confirms the sp³ carbons of the spiro[4.4]nonane core[4].

    • C-O-C Asymmetric Stretch: 1050–1150 cm⁻¹. Diagnostic for the 1,4,2-dioxazolidine ring[2].

Phase 3: Orthogonal Cross-Validation (NMR)
  • Action: Dissolve 5 mg of the sample in CDCl₃. Acquire ¹³C NMR spectra at 100 MHz.

  • Causality (The Self-Validation Loop): IR confirms the presence of the functional groups, but it cannot prove they are part of the same molecule. ¹³C NMR validates the IR data by confirming their connectivity. Look for the unique quaternary spiro carbon signal (typically between 105-115 ppm). If the spiro carbon signal is absent, the IR C-O-C bands must be misattributed to a non-spirocyclic impurity, thereby preventing a false-positive identification.

Workflow Visualization

The logical relationship between these orthogonal techniques forms a closed-loop validation system, illustrated below.

G A Spirocyclic Sample (1,4-dioxa-2,7-diaza...) B FTIR-ATR (Functional Group ID) A->B Direct Analysis C NMR (1H/13C) (Spiro Carbon ID) A->C Dissolution (CDCl3) D IR Data: N-H & C-O-C Stretch B->D E NMR Data: Chemical Shifts C->E F Orthogonal Structural Confirmation D->F Cross-validation E->F

Fig 1: Orthogonal analytical workflow for spirocyclic structural confirmation.

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Comparative

A Comparative Pharmacokinetic Analysis: 1,4-Dioxa-2,7-diazaspiro[4.4]nonane Derivatives versus Linear Amines

A Guide for Researchers in Drug Discovery In the pursuit of novel therapeutics, the pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. The absorption, distribution, metabolism,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Drug Discovery

In the pursuit of novel therapeutics, the pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. The absorption, distribution, metabolism, and excretion (ADME) properties dictate a compound's efficacy, safety, and dosing regimen. This guide provides a comprehensive comparison of the pharmacokinetic profiles of 1,4-dioxa-2,7-diazaspiro[4.4]nonane derivatives and their analogous linear amines, offering insights for drug development professionals.

The incorporation of rigid, three-dimensional scaffolds is a widely adopted strategy in medicinal chemistry to enhance pharmacological properties. Spirocyclic systems, such as the 1,4-dioxa-2,7-diazaspiro[4.4]nonane core, are of particular interest due to their potential to improve metabolic stability, receptor binding affinity, and overall drug-like characteristics when compared to more flexible linear counterparts. This guide will delve into the experimental data and methodologies that underpin these assertions.

Executive Summary: Key Pharmacokinetic Differentiators

The fundamental structural difference—a constrained, bicyclic system versus a flexible, open chain—gives rise to distinct pharmacokinetic behaviors. While direct comparative data for a homologous series is not extensively published, analysis of related compounds and theoretical principles suggest the following trends:

Pharmacokinetic Parameter1,4-Dioxa-2,7-diazaspiro[4.4]nonane DerivativesLinear Amine AnaloguesRationale & Implications
Metabolic Stability (t½ in vitro) Generally HigherGenerally LowerThe rigid spirocyclic structure can sterically hinder access of metabolic enzymes (e.g., Cytochrome P450s) to sites of metabolism, leading to a longer half-life and reduced clearance.[1]
Bioavailability (F%) Potentially HigherVariableImproved metabolic stability can lead to reduced first-pass metabolism in the liver, potentially increasing oral bioavailability.
Volume of Distribution (Vd) Generally LowerGenerally HigherThe more compact and rigid structure of spirocycles may lead to a smaller apparent volume of distribution compared to flexible linear amines of similar molecular weight.
Clearance (CL) Generally LowerGenerally HigherReduced metabolic susceptibility directly contributes to lower systemic clearance, potentially allowing for less frequent dosing.

In-Depth Analysis of ADME Profiles

Metabolic Stability: The Spirocyclic Advantage

Metabolic stability is a crucial parameter, as it influences the half-life and bioavailability of a drug.[2] In vitro assays using liver microsomes are a standard method for assessing this property. The general observation is that the introduction of a spirocyclic scaffold can significantly enhance metabolic stability. This is attributed to the fixed conformation of the molecule, which can orient metabolically labile groups away from the active sites of metabolic enzymes or create steric hindrance that prevents enzyme binding. For example, a study on 2,7-diazaspiro[3.5]nonane derivatives demonstrated high metabolic stability in human and mouse liver microsomes.[1]

Bioavailability and Clearance: A Consequence of Stability

Oral bioavailability is a key parameter for patient-friendly dosing regimens. A significant hurdle for many linear amines is extensive first-pass metabolism in the liver, which reduces the amount of active drug reaching systemic circulation. By being more resistant to metabolism, 1,4-dioxa-2,7-diazaspiro[4.4]nonane derivatives are predicted to have higher oral bioavailability. This, in conjunction with lower clearance rates, suggests that these compounds may require lower and less frequent doses to achieve therapeutic concentrations.

Volume of Distribution: The Impact of Molecular Shape

The volume of distribution (Vd) is a theoretical volume that describes the extent to which a drug distributes into tissues from the plasma. The more compact, globular shape of spirocyclic compounds compared to their flexible linear counterparts of similar molecular weight can lead to a lower Vd. This implies that a higher proportion of the drug may remain in the central compartment (bloodstream).

Experimental Protocols for Pharmacokinetic Profiling

To empirically determine and compare the pharmacokinetic profiles of these two classes of compounds, the following experimental workflows are essential.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides an initial assessment of a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s.

Methodology:

  • Preparation of Reagents:

    • Test compounds and positive controls (e.g., testosterone, verapamil) are dissolved in a suitable organic solvent (e.g., DMSO) to create stock solutions.

    • Liver microsomes (from human, rat, or mouse) are thawed on ice.

    • A reaction buffer (e.g., phosphate buffer, pH 7.4) and a solution of the cofactor NADPH are prepared.

  • Incubation:

    • The test compound is incubated with the liver microsomes in the reaction buffer at 37°C.

    • The metabolic reaction is initiated by the addition of NADPH.

    • A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

  • Time-Point Sampling:

    • Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction in each aliquot is immediately quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • The samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation:

    • The percentage of the parent compound remaining at each time point is plotted against time.

    • From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_cpd Prepare Test Compound & Control Stocks pre_incubate Pre-incubate Compound & Microsomes at 37°C prep_cpd->pre_incubate prep_mic Thaw Liver Microsomes prep_mic->pre_incubate prep_reagents Prepare Buffer & NADPH start_reaction Initiate Reaction (Add NADPH) prep_reagents->start_reaction pre_incubate->start_reaction sampling Collect Aliquots at Time Points (0-60 min) start_reaction->sampling quench Quench with Cold Acetonitrile & Internal Standard sampling->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calculate Calculate t½ and CLint lcms->calculate

Caption: Workflow for In Vitro Metabolic Stability Assay.

In Vivo Pharmacokinetic Study in Rodents

This study provides a comprehensive in vivo assessment of a compound's ADME properties.

Methodology:

  • Animal Model and Dosing:

    • Male Sprague-Dawley rats are commonly used. Animals are acclimatized and fasted overnight before dosing.

    • For intravenous (IV) administration, the compound is formulated in a suitable vehicle and administered via the tail vein.

    • For oral (PO) administration, the compound is administered by gavage.

  • Blood Sampling:

    • Serial blood samples are collected from the jugular or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Blood is collected into tubes containing an anticoagulant (e.g., heparin).

  • Plasma Preparation and Analysis:

    • Blood samples are centrifuged to separate the plasma.

    • The plasma is stored at -80°C until analysis.

    • The concentration of the drug in the plasma is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plasma concentration-time data is analyzed using non-compartmental methods.

    • Key pharmacokinetic parameters are calculated:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the plasma concentration-time curve.

      • t½: Elimination half-life.

      • CL: Clearance.

      • Vd: Volume of distribution.

      • F%: Bioavailability (calculated by comparing AUC after oral and IV administration).

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis animal_prep Acclimatize & Fast Rats iv_dose Intravenous (IV) Dosing animal_prep->iv_dose po_dose Oral (PO) Dosing animal_prep->po_dose blood_collection Serial Blood Sampling (0-24 hours) iv_dose->blood_collection po_dose->blood_collection plasma_prep Centrifuge to Obtain Plasma blood_collection->plasma_prep lcms_analysis Quantify Drug in Plasma by LC-MS/MS plasma_prep->lcms_analysis pk_calc Calculate PK Parameters (Cmax, AUC, t½, CL, Vd, F%) lcms_analysis->pk_calc

Caption: Workflow for In Vivo Pharmacokinetic Study in Rodents.

Conclusion and Future Perspectives

The strategic incorporation of the 1,4-dioxa-2,7-diazaspiro[4.4]nonane scaffold presents a compelling approach to overcoming common pharmacokinetic challenges encountered with linear amines. The inherent rigidity and three-dimensionality of this spirocyclic system can lead to enhanced metabolic stability, potentially improving oral bioavailability and reducing clearance. While further direct comparative studies are needed to fully quantify these advantages across a range of chemical space, the existing evidence and theoretical underpinnings strongly support the continued exploration of these derivatives in drug discovery programs. By employing the robust in vitro and in vivo methodologies outlined in this guide, researchers can effectively profile and select drug candidates with optimized pharmacokinetic properties, ultimately increasing the probability of clinical success.

References

  • Synthesis and Pharmacokinetic Evaluation of Novel Bioactive Organic Compounds. (2026). Journal of Molecular Structure, 1311, 138245.
  • Synthesis and pharmacological evaluation of aromatic dihydroxylated spiro[indan-1,3'-pyrrolidine] and spiro[indan-2,2'-pyrrolidine] derivatives. (1985). Journal of Pharmaceutical Sciences, 74(5), 553-555.
  • Pharmacokinetics of trimethylamine in rats, including the effects of a synthetic diet. (2001). Xenobiotica, 31(9), 573-583.
  • The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Compar
  • Synthesis and pharmacological screening of certain spiro compounds. (1977). Pharmazie, 32(1), 22-24.
  • In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. (2020). Molecules, 25(5), 1106.
  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. (2022). Bioorganic & Medicinal Chemistry, 71, 116949.
  • Metabolic stability and metabolite profiling of emerging synthetic cathinones. (2023). Frontiers in Chemistry, 11, 1137979.
  • Synthesis, Biological Evaluation, and Pharmacokinetic Study of Novel Liguzinediol Prodrugs. (2013). Molecules, 18(4), 4536-4551.
  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (2024). Journal of Drug Metabolism & Toxicology.
  • Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. (2001).
  • 2,7-Diazaspiro[3][3]nonanes for the Treatment or Prevention of Cancers and Diabetes. (2018). ACS Medicinal Chemistry Letters, 9(2), 115-116.

  • tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1429.
  • Synthesis, Antibacterial and Pharmacokinetic Evaluation of Novel Derivatives of Harmine N 9 -Cinnamic Acid. (2021). Molecules, 26(16), 4862.
  • Clearance of N -nitrosodimethylamine and N -nitrosodiethylamine by the perfused rat liver. (1989). Carcinogenesis, 10(7), 1235-1240.
  • Low-dose in vivo pharmacokinetic and deuterium isotope effect studies of N-nitrosodimethylamine in rats. (1991). Cancer Research, 51(13), 3357-3362.
  • A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. (2025). BenchChem.
  • Spiro[4.4]nonan-1-one: A Technical Guide for Researchers and Drug Development Professionals. (2025). BenchChem.
  • A few biologically important natural and synthetic compounds contain spiro[4.4]nonane and spiro[4.5]decane skeletons. (2019).
  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. (2019). The Journal of Organic Chemistry, 84(18), 11777-11794.
  • Comparative Pharmacokinetic Study of Three Major Bioactive Components in the Normal and Different Courses of Li-qi-jie-yu Formula Treated Depression Rats by UHPLC-MS/MS. (2022). Journal of Analytical Methods in Chemistry, 2022, 8657616.
  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diarylidene acetones. (2017). Tetrahedron Letters, 58(24), 2354-2358.
  • A randomized pharmacokinetic/pharmacodynamic study comparing the bioequivalence of potential biosimilar candidate P044 with reference medicine in healthy volunteers. (2022). Expert Opinion on Biological Therapy, 22(2), 235-243.
  • N,N -Diethyl-1,3-propanediamine 97. (n.d.). Sigma-Aldrich.
  • Novel 1,6-diazaspiro \4,4\nonane-2,7-dione derivatives. (1989).

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Safety & Regulatory Compliance

Safety

1,4-Dioxa-2,7-diazaspiro[4.4]nonane proper disposal procedures

Operational Guide: Safe Handling and Disposal of 1,4-Dioxa-2,7-diazaspiro[4.4]nonane Executive Summary 1,4-Dioxa-2,7-diazaspiro[4.4]nonane (CAS 100454-81-7) is a highly constrained, spirocyclic heterocyclic compound incr...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 1,4-Dioxa-2,7-diazaspiro[4.4]nonane

Executive Summary

1,4-Dioxa-2,7-diazaspiro[4.4]nonane (CAS 100454-81-7) is a highly constrained, spirocyclic heterocyclic compound increasingly utilized as a rigid scaffold in medicinal chemistry and drug development [1]. While its unique 3D geometry optimizes the pharmacokinetic properties of drug candidates, the presence of both an acetal (1,4-dioxa) and a diamine (2,7-diaza) within the same spiro-fused system presents specific operational challenges for end-of-life disposal. This guide provides a definitive, step-by-step methodology for the safe neutralization, containment, and disposal of this compound, prioritizing laboratory safety and environmental compliance.

Section 1: Physicochemical Hazard Profile & Disposal Causality

To design an effective disposal strategy, one must first understand the chemical behavior of the molecule. The secondary amines in the diaza-ring impart significant basicity, classifying the raw material as a corrosive irritant (H315, H319, H335) [3, 4]. More critically, the 1,4-dioxa moiety is an acetal.

Causality in Experimental Design: Acetals are stable under basic conditions but are highly susceptible to hydrolysis under acidic conditions. If 1,4-Dioxa-2,7-diazaspiro[4.4]nonane is inadvertently disposed of in a standard, highly acidic aqueous waste stream, the acetal will rapidly hydrolyze. This uncontrolled reaction can release reactive intermediate ketones/aldehydes and generate heat, potentially leading to container over-pressurization. Therefore, the core directive of this disposal protocol is strict segregation from strong mineral acids and the maintenance of a mildly basic waste environment.

Table 1: Hazard Profile and Logistical Implications

Property / HazardOperational SpecificationCausality in Disposal Strategy
Chemical Structure Acetal + Secondary DiamineAcetal is acid-sensitive; Amines are basic. Requires pH-controlled segregation.
GHS Hazards H315 (Skin), H319 (Eye), H335 (Resp)Mandates the use of nitrile gloves, lab coat, and splash goggles during all handling [3, 4].
Waste Classification Halogen-Free Organic WasteHigh carbon/nitrogen content requires high-temperature thermal incineration [2].
Incompatibilities Strong oxidizers, Strong acidsCo-mingling with acids risks exothermic hydrolysis and hazardous gas evolution.

Section 2: Step-by-Step Disposal Methodology

The following protocols establish a self-validating system to ensure the safe packaging and transfer of spirocyclic diamine waste to Environmental Health and Safety (EHS) personnel.

Protocol A: Liquid Waste Consolidation and Validation

This protocol applies to reaction mother liquors, chromatography fractions, and solvent rinsates containing the compound.

  • Container Selection: Select a high-density polyethylene (HDPE) carboy approved for organic solvents. Do not use metal containers, as the basic amines can induce corrosion over time.

  • Segregation: Ensure the waste container is strictly designated for "Basic Non-Halogenated Organic Waste." Verify that no strong acids (e.g., HCl, H2SO4, TFA) have been introduced into this carboy.

  • Transfer: Working inside a certified chemical fume hood, slowly funnel the liquid waste into the HDPE container.

  • Self-Validating pH Check (Critical Step): Before sealing the container, extract a 1 mL aliquot of the homogenized waste stream and test it using universal pH indicator paper.

    • Validation Criteria: The pH must read between 7.5 and 9.0.

    • Correction: If the pH drops below 6.0, there is an immediate risk of acetal hydrolysis. Buffer the waste by slowly adding a dilute solution of sodium bicarbonate (NaHCO₃) until the target pH is achieved.

  • Sealing and Labeling: Cap the container securely. Affix a hazardous waste tag detailing the exact composition (e.g., "Contains 1,4-Dioxa-2,7-diazaspiro[4.4]nonane, Flammable Solvents, Mildly Basic").

Protocol B: Solid Waste & Contaminated Labware

This protocol applies to empty reagent bottles, contaminated spatulas, and disposable PPE.

  • Decontamination: Rinse reusable glassware with a compatible organic solvent (e.g., acetone or ethanol) to dissolve residual spirocyclic diamine. Collect this rinsate as liquid waste according to Protocol A [2].

  • Solid Collection: Place all heavily contaminated disposable items (weigh boats, gloves, filter papers) into a clear, 6-mil polyethylene (PE) hazardous waste bag.

  • Secondary Containment: Double-bag the solid waste to prevent puncture leaks.

  • Labeling: Seal with a zip-tie and label as "Hazardous Solid Waste - Corrosive/Irritant Trace Organics."

Section 3: Emergency Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent respiratory irritation and surface contamination.

  • Evacuation and PPE: Temporarily clear the immediate area. Don fresh nitrile gloves, safety goggles, and a fitted respirator if the spill occurs outside a fume hood [3].

  • Containment: Surround the spill with an inert, non-acidic absorbent material (e.g., diatomaceous earth, sand, or a commercial basic spill kit). Do not use acidic neutralizers.

  • Absorption and Collection: Sweep the absorbed mixture using non-sparking tools and deposit it into a solid waste PE bag.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water solution, followed by an ethanol wipe down. Dispose of all wipes as solid hazardous waste.

Section 4: Disposal Workflow Visualization

The following diagram illustrates the logical decision tree for managing 1,4-Dioxa-2,7-diazaspiro[4.4]nonane waste, emphasizing the critical pH validation step.

DisposalWorkflow A 1,4-Dioxa-2,7-diazaspiro[4.4]nonane Waste Stream B Phase Separation A->B C Solid Waste (Labware, PPE) B->C D Liquid Waste (Reaction Solvents) B->D E Double-bag in PE Seal & Label C->E F pH Validation Check (Target pH 7.5 - 9.0) D->F I EHS Handover for Thermal Incineration E->I G Hydrolysis Risk! Buffer with Mild Base F->G pH < 6.0 H Collect in HDPE Jug Label: Basic Organic F->H pH > 7.0 G->H H->I

Fig 1: Decision tree for the segregation, validation, and disposal of spirocyclic diamine waste.

References

  • Fisher Scientific. "SAFETY DATA SHEET: 1,4-Dioxa-8-azaspiro[4.5]decane". Fisher Scientific UK. [Link]

Handling

Standard Operating Procedure: Personal Protective Equipment and Handling Protocols for 1,4-Dioxa-2,7-diazaspiro[4.4]nonane

Introduction & Chemical Profile 1,4-Dioxa-2,7-diazaspiro[4.4]nonane (CAS: 100454-81-7) is a highly specialized spirocyclic diamine. The spiro[4.4]nonane core is increasingly recognized in advanced drug discovery, particu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

1,4-Dioxa-2,7-diazaspiro[4.4]nonane (CAS: 100454-81-7) is a highly specialized spirocyclic diamine. The spiro[4.4]nonane core is increasingly recognized in advanced drug discovery, particularly as a structural motif in the synthesis of potent anticancer agents, including c-MYC G4 stabilizers and topoisomerase inhibitors[1].

While its unique structural properties make it a highly valuable pharmacophore, the presence of two nucleophilic secondary amines within the dioxa-diaza spiro system dictates stringent safety and handling requirements. This guide provides a self-validating, step-by-step operational protocol for researchers and drug development professionals handling this compound.

Hazard Assessment & Scientific Causality

To establish a robust safety culture, laboratory personnel must understand why specific Personal Protective Equipment (PPE) is required, rather than simply following a checklist[2].

  • Basicity and Corrosivity: Like many low-molecular-weight aliphatic amines, 1,4-Dioxa-2,7-diazaspiro[4.4]nonane exhibits moderate to strong basicity. The unshared electron pairs on the nitrogen heteroatoms readily interact with moisture on the skin or mucous membranes to form corrosive hydroxide ions. This causes the saponification of dermal lipids, leading to rapid tissue damage and chemical burns[3].

  • Membrane Permeability: The combination of polar (dioxa/diaza) and non-polar (hydrocarbon skeleton) regions gives this molecule a unique partition coefficient, allowing it to rapidly traverse both aqueous and lipid barriers in the skin.

  • Volatility: Secondary amines can vaporize at room temperature or volatilize rapidly during exothermic coupling reactions, necessitating rigorous inhalation controls and engineering safeguards[3].

Comprehensive PPE Selection Matrix

The following table summarizes the quantitative and qualitative data dictating PPE selection for handling spirocyclic amines.

PPE CategorySpecification & StandardQuantitative MetricScientific Rationale (Causality)
Hand Protection Heavy-Duty Nitrile Gloves 0.11 mm thicknessLatex is highly permeable to aliphatic amines. Nitrile provides a superior cross-linked barrier against nucleophilic penetration.
Eye Protection Chemical Safety GogglesEN 166 / ANSI Z87.1Prevents basic vapor condensation on ocular mucosa. Face shields are required if handling volumes > 50 mL.
Respiratory NIOSH-Approved RespiratorAPF 10 (Assigned Protection Factor)Required only if fume hood face velocity drops below standard, preventing inhalation of basic, irritating vapors.
Engineering Control Chemical Fume Hood80–100 fpm face velocityEnsures volatile amine vapors are captured and exhausted away from the operator's immediate breathing zone.

Operational Workflow: Dispensing & Reaction Setup

G Start Initiate Handling Protocol 1,4-Dioxa-2,7-diazaspiro[4.4]nonane PPE Don Mandatory PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Hood Transfer to Chemical Fume Hood (Validate Face Velocity: 80-100 fpm) PPE->Hood Dispense Dispense Reagent (Air-Free Syringe Technique) Hood->Dispense SpillCheck Did a Spill Occur? Dispense->SpillCheck SpillYes Evacuate & Neutralize (Apply Citric Acid/Absorbent) SpillCheck->SpillYes Yes SpillNo Proceed to Reaction Setup (Inert Atmosphere) SpillCheck->SpillNo No Waste Dispose of Amine Waste (Segregate from Acids/Oxidizers) SpillYes->Waste SpillNo->Waste End Decontaminate & Store (2-8°C, Argon/Nitrogen Flush) Waste->End

Workflow for safe dispensing, handling, and disposal of spirocyclic diamines.

Step-by-Step Methodology

This protocol utilizes a self-validating system to ensure safety at every critical juncture.

Step 1: Engineering Control Validation

  • Action: Before opening the reagent bottle, hold a delicate task wipe (e.g., Kimwipe) near the bottom sash of the fume hood.

  • Validation: A steady inward pull visually validates that the face velocity is within the safe operational range (80–100 fpm). Ensure all metal equipment is grounded to prevent static discharge[3].

Step 2: PPE Integrity Check

  • Action: Perform an inflation test on nitrile gloves prior to donning.

  • Validation: Trap air inside the glove and apply pressure. If the glove holds pressure, it confirms no micro-tears are present, ensuring the highly polar spiro-amine cannot bypass the barrier.

Step 3: Inert Atmosphere Setup

  • Action: Flush the reagent bottle with an inert gas (Nitrogen or Argon) prior to dispensing.

  • Causality: Secondary amines rapidly absorb atmospheric CO 2​ to form insoluble carbamate salts, which degrades reagent purity and can clog syringe needles, creating a pressure hazard.

Step 4: Air-Free Dispensing

  • Action: Insert a clean, dry needle through the septum. Slowly draw the required volume of 1,4-Dioxa-2,7-diazaspiro[4.4]nonane to avoid aerosolizing the liquid.

  • Action: Transfer the amine directly into the reaction vessel containing the electrophile under continuous stirring.

Spill Response & Disposal Workflow

Because amines are bases, applying water directly to a neat spill can cause an exothermic reaction and spread the corrosive hazard. Follow this targeted neutralization protocol:

  • Immediate Isolation: Evacuate personnel from the immediate area and remove all sources of ignition, as aliphatic amines can present flammability risks[3].

  • Chemical Neutralization: Cover the spill with a weak solid acid (e.g., citric acid or sodium bisulfate).

    • Causality: The acid donates a proton to the nucleophilic nitrogen, converting the volatile, corrosive amine into a stable, non-volatile ammonium salt.

  • Absorption: Apply an inert absorbent material (e.g., vermiculite or dry sand) over the neutralized spill[3].

  • Waste Segregation: Sweep the absorbed material using non-sparking tools and place it into a designated, clearly labeled "Basic Organic Waste" container. Critical: Never mix amine waste with acidic or oxidizing waste streams to prevent violent exothermic reactions.

  • Decontamination: Wash the affected fume hood surface with a mild soap solution and copious amounts of water to hydrolyze any remaining trace residues[4].

References

  • ACS Publications: Column Chromatography-Free Synthesis of Spirooxindole and Spiroindanone-Based Naphthalimides as Potent c-MYC G4 Stabilizers and HSA Binders for Elevating Anticancer Potential.

  • Fisher Scientific: SAFETY DATA SHEET - 3-Buten-1-amine (Standard Amine Handling Guidelines).

  • Ecolab: SAFETY DATA SHEET Klercide Amine Unit Dose concentrate.

  • National Academy of Sciences: Chemical Laboratory Safety and Security: A Guide to Developing Standard Operating Procedures.

Sources

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